N-ethyl-3-nitropyridin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-9-6-3-4-8-5-7(6)10(11)12/h3-5H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSOTSMANIOZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620382 | |
| Record name | N-Ethyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562825-95-0 | |
| Record name | N-Ethyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-ethyl-3-nitropyridin-4-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-ethyl-3-nitropyridin-4-amine
Introduction
This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The presence of both an electron-donating ethylamino group and a potent electron-withdrawing nitro group on the pyridine ring of this molecule creates a unique electronic environment that governs its reactivity and makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights for researchers and scientists engaged in drug development and organic synthesis.
Chemical Identity and Physical Properties
This compound is identifiable by the CAS number 562825-95-0.[1][2][3][4][5][6][7][8] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 562825-95-0 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₉N₃O₂ | [3][7][9][10] |
| Molar Mass | 167.17 g/mol | [1][3][11] |
| Melting Point | 74 °C | [11] |
| Boiling Point | 309.4 °C | [11] |
| Appearance | Solid (predicted) |
digraph "N_ethyl_3_nitropyridin_4_amine_Structure" { graph [fontname="Arial", fontsize=12, size="4,4", ratio=fill, overlap=false, splines=true]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label="N", fontcolor="#202124"]; N_nitro_plus [label="N+", fontcolor="#EA4335"]; O_nitro1 [label="O-", fontcolor="#EA4335"]; O_nitro2 [label="O", fontcolor="#EA4335"]; C_ethyl1 [label="CH2"]; C_ethyl2 [label="CH3"]; H_amino [label="H"];
// Invisible nodes for positioning p1 [shape=point, pos="1.5,0!"]; p2 [shape=point, pos="0.75,-1.3!"]; p3 [shape=point, pos="-0.75,-1.3!"]; p4 [shape=point, pos="-1.5,0!"]; p5 [shape=point, pos="-0.75,1.3!"]; p6 [shape=point, pos="0.75,1.3!"];
// Edges for the pyridine ring C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- N1 [dir=none]; N1 -- C2 [dir=none];
// Substituent edges C4 -- N_amino [dir=none]; N_amino -- H_amino [dir=none]; N_amino -- C_ethyl1 [dir=none]; C_ethyl1 -- C_ethyl2 [dir=none]; C3 -- N_nitro_plus [dir=none]; N_nitro_plus -- O_nitro1 [dir=none]; N_nitro_plus -- O_nitro2 [style=double, dir=none];
// Position nodes C2 [pos="1.5,0!"]; C3 [pos="0.75,-1.3!"]; C4 [pos="-0.75,-1.3!"]; C5 [pos="-1.5,0!"]; C6 [pos="-0.75,1.3!"]; N1 [pos="0.75,1.3!"]; N_amino [pos="-1.5,-2.6!"]; H_amino [pos="-2.5,-2.6!"]; C_ethyl1 [pos="-0.5,-3.9!"]; C_ethyl2 [pos="-1.5,-5.2!"]; N_nitro_plus [pos="1.75,-2.6!"]; O_nitro1 [pos="2.75,-2.0!"]; O_nitro2 [pos="1.75,-3.9!"]; }
Caption: Chemical structure of this compound.
Synthesis and Purification
An alternative approach could be the N-alkylation of 4-amino-3-nitropyridine.[13][14] The synthesis of 4-amino-3-nitropyridine itself is well-documented and typically achieved by the nitration of 4-aminopyridine with a mixture of nitric and sulfuric acids.[15][16]
Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a hypothetical procedure based on general methods for similar reactions.
Step 1: Reaction Setup
-
To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as ethanol or acetonitrile, add ethylamine (2.0-3.0 eq). The excess ethylamine also acts as a base to neutralize the HCl generated during the reaction.
-
Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq) can be added.
Step 2: Reaction Conditions
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-80 °C) to facilitate the substitution.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or a mild aqueous base (like sodium bicarbonate solution) to remove any salts.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on the analysis of its functional groups and related structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the five protons of the ethyl group.
-
Pyridine Protons: The pyridine ring protons are expected in the aromatic region (δ 6.0-9.0 ppm). The proton at position 2, being ortho to the ring nitrogen, will likely be the most deshielded. The proton at position 5 will be influenced by the adjacent amino group and the meta nitro group. The proton at position 6 will be ortho to the ring nitrogen.
-
Ethyl Protons: The methylene protons (-CH₂-) of the ethyl group, being adjacent to the nitrogen atom, are expected to appear as a quartet around δ 3.0-3.5 ppm. The methyl protons (-CH₃) will likely be a triplet around δ 1.2-1.5 ppm.
-
Amine Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. It can be identified by its disappearance upon D₂O exchange.[17]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display seven distinct signals.
-
Pyridine Carbons: The carbon atoms of the pyridine ring are expected in the range of δ 110-160 ppm. The carbon bearing the nitro group (C3) and the carbons adjacent to the ring nitrogen (C2 and C6) will be significantly deshielded. The carbon attached to the amino group (C4) will also show a characteristic shift.
-
Ethyl Carbons: The methylene carbon (-CH₂-) is expected around δ 40-50 ppm, and the methyl carbon (-CH₃) around δ 10-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to its various functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (secondary amine) | 3350-3310 (sharp, medium) | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 2980-2850 | Stretching |
| C=C, C=N (aromatic ring) | 1600-1450 | Stretching |
| N-O (nitro group) | 1550-1500 (asymmetric) | Stretching |
| N-O (nitro group) | 1360-1300 (symmetric) | Stretching |
| C-N | 1335-1250 | Stretching |
| N-H | 910-665 (broad) | Wagging |
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 167. Given that the molecule contains an odd number of nitrogen atoms, the molecular ion will have an odd mass, consistent with the nitrogen rule.[18][19] The fragmentation pattern is expected to be dominated by α-cleavage, which is characteristic of amines.[4][19] This would involve the loss of a methyl radical (CH₃•) from the ethyl group, leading to a prominent fragment ion at m/z = 152. Other possible fragmentations include the loss of the entire ethyl group, the nitro group, or rearrangements involving the pyridine ring.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.
Electronic Effects
-
Amino Group: The N-ethylamino group at the 4-position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Overall, it activates the pyridine ring towards electrophilic substitution.
-
Nitro Group: The nitro group at the 3-position is a powerful electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution.
The combination of these opposing effects makes the reactivity of the pyridine ring position-dependent and allows for selective chemical transformations.
Nucleophilicity and Basicity (pKa)
The basicity of the molecule is primarily attributed to the pyridine ring nitrogen and, to a lesser extent, the exocyclic amino nitrogen. The pKa of pyridine is approximately 5.2. The electron-donating ethylamino group at the 4-position increases the electron density on the ring nitrogen, thus increasing its basicity. Conversely, the electron-withdrawing nitro group at the 3-position decreases the basicity. Theoretical studies on substituted aminopyridines suggest that electron-withdrawing groups generally lower the pKa.[20][21] While an experimental value is not available, the pKa of this compound is predicted to be lower than that of 4-aminopyridine (pKa ≈ 9.2) due to the influence of the nitro group.
Potential Reactions
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents such as H₂/Pd-C, SnCl₂, or Fe/HCl. This would yield N⁴-ethylpyridine-3,4-diamine, a valuable intermediate for the synthesis of fused heterocyclic systems like imidazopyridines.
-
Reactions at the Amino Group: The secondary amine is nucleophilic and can undergo reactions such as acylation with acyl chlorides or anhydrides, and further alkylation.
-
Electrophilic Aromatic Substitution: Due to the strong deactivating effect of the nitro group, electrophilic substitution on the pyridine ring is expected to be difficult.
-
Nucleophilic Aromatic Substitution: The molecule itself is a product of nucleophilic aromatic substitution. Further substitution would require the presence of another good leaving group on the ring. Interestingly, in related systems like 3-bromo-4-nitropyridine, reactions with amines have shown a tendency for nitro-group migration, a possibility that should be considered in subsequent reactions of this molecule.[22]
Caption: Reactivity profile of this compound.
Applications in Research and Drug Discovery
Nitropyridines are established as crucial intermediates in the synthesis of a wide array of biologically active molecules.[23] They serve as precursors for aminopyridines, which are then incorporated into larger molecular scaffolds. The title compound, this compound, is a valuable building block for several reasons:
-
Bifunctionality: The presence of both a modifiable amino group and a reducible nitro group allows for sequential and diverse chemical transformations.
-
Scaffold for Bioactive Molecules: The 4-amino-3-nitropyridine core is a key component in the synthesis of various kinase inhibitors and other therapeutic agents. The ethyl group provides a point of variation for structure-activity relationship (SAR) studies.
-
Precursor to Diaminopyridines: As mentioned, reduction of the nitro group provides access to N⁴-ethylpyridine-3,4-diamine. Diaminopyridines are essential for constructing fused heterocyclic systems that are prevalent in medicinal chemistry.
While specific, documented applications of this compound are not prevalent in the literature, its structural motifs are found in patented compounds and research programs aimed at developing new drugs.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the known hazards of related compounds such as 4-amino-3-nitropyridine, it should be handled with care.[15] It is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a functionalized pyridine derivative with significant potential for applications in organic synthesis and drug discovery. Its chemical properties are defined by the electronic interplay of the ethylamino and nitro substituents, which allows for a range of predictable chemical transformations. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a robust, scientifically grounded overview of its key characteristics, from synthesis and reactivity to its potential applications as a valuable chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 6. 562825-95-0|this compound|BLD Pharm [bldpharm.com]
- 7. keyorganics.net [keyorganics.net]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. chembk.com [chembk.com]
- 11. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [guidechem.com]
- 16. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of N-ethyl-3-nitropyridin-4-amine
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of N-ethyl-3-nitropyridin-4-amine. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science who are interested in the nuanced characteristics of substituted nitropyridines. By integrating established chemical principles with data from analogous compounds, this guide offers a robust framework for understanding and utilizing this specific molecule. We will delve into its electronic architecture, propose a detailed synthetic protocol, predict its spectroscopic signatures, and explore its potential in the broader context of bioactive heterocyclic compounds.
Introduction: The Significance of the 4-Amino-3-nitropyridine Scaffold
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 4-amino-3-nitropyridine framework, in particular, presents a compelling case for investigation. It features an electron-donating amino group and a potent electron-withdrawing nitro group positioned ortho to each other on the pyridine ring. This arrangement creates a unique electronic environment that can influence the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore.
This compound, the subject of this guide, builds upon this core structure by introducing an ethyl group to the exocyclic amine. This substitution is anticipated to modulate properties such as lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby potentially altering its biological target engagement and pharmacokinetic profile. This guide will provide a detailed exploration of these facets.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 562825-95-0 | [3] |
| Molecular Formula | C7H9N3O2 | [2][3] |
| Molecular Weight | 167.17 g/mol | [3] |
| Appearance | Predicted: Yellow to light brown solid | [4] |
| Melting Point | 74°C | - |
| Boiling Point | 309.4°C at 760 mmHg | - |
The molecular structure features a pyridine ring substituted at the 4-position with an ethylamino group and at the 3-position with a nitro group. The presence of both a strong electron-donating group (the ethylamino group) and a strong electron-withdrawing group (the nitro group) significantly influences the electron density distribution within the pyridine ring. This electronic push-pull effect can enhance the molecule's polarity and dipole moment, impacting its solubility and interaction with biological targets.
Proposed Synthesis Protocol
Step 1: Synthesis of 4-Amino-3-nitropyridine
The initial step involves the electrophilic nitration of commercially available 4-aminopyridine. The amino group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the amino group, substitution at the 3-position is favored.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-10 °C), add 20 mL of concentrated sulfuric acid.
-
Slowly add 5.0 g (53.1 mmol) of 4-aminopyridine to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Once the 4-aminopyridine has completely dissolved, slowly add 2.5 mL of fuming nitric acid dropwise, maintaining the temperature between 0 and 10 °C.[5]
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 3 hours.[5]
-
Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution until the pH reaches 7.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-amino-3-nitropyridine.[5]
Step 2: Synthesis of this compound
The second step involves the N-alkylation of 4-amino-3-nitropyridine with an ethylating agent. A more robust approach, however, would be to start from 4-chloro-3-nitropyridine and perform a nucleophilic aromatic substitution with ethylamine. This method is often cleaner and more efficient for preparing N-substituted aminopyridines.
Methodology:
-
In a sealed reaction vessel, dissolve 4-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Add ethylamine (2.0-3.0 eq), either as a solution in a compatible solvent or as a condensed gas.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on the known data for the parent compound, 4-amino-3-nitropyridine, and the expected influence of the N-ethyl group.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl group. The chemical shifts will be influenced by the electronic effects of the amino and nitro groups.
-
Pyridine Ring Protons:
-
H-2: Expected to be a singlet or a narrow doublet, significantly downfield due to the anisotropic effect of the adjacent nitro group and the ring nitrogen.
-
H-5: Expected to be a doublet, coupled to H-6.
-
H-6: Expected to be a doublet of doublets, coupled to H-5 and potentially showing a small long-range coupling.
-
-
Ethyl Group Protons:
-
-CH2-: A quartet, coupled to the methyl protons.
-
-CH3: A triplet, coupled to the methylene protons.
-
-
-NH- Proton: A broad singlet or triplet, its chemical shift and multiplicity will be dependent on the solvent and concentration.
13C NMR Spectroscopy
The carbon NMR spectrum will display seven distinct signals. The chemical shifts of the pyridine carbons will be heavily influenced by the substituents.
-
Pyridine Ring Carbons: The carbons attached to the amino and nitro groups (C-4 and C-3) will have characteristic chemical shifts. The other aromatic carbons (C-2, C-5, C-6) will also be distinguishable.
-
Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm-1) | Characteristics |
| N-H Stretch | 3350-3310 | Single, sharp to moderately broad band (secondary amine) |
| C-H Stretch (Aromatic) | 3100-3000 | Multiple weak to medium bands |
| C-H Stretch (Aliphatic) | 2980-2850 | Multiple medium to strong bands |
| N-O Stretch (Asymmetric) | 1550-1500 | Strong absorption |
| N-O Stretch (Symmetric) | 1360-1300 | Strong absorption |
| C=C, C=N Stretch (Aromatic) | 1620-1450 | Multiple medium to strong bands |
| C-N Stretch (Aromatic) | 1335-1250 | Strong absorption |
Reactivity and Potential Applications
The reactivity of this compound is governed by the interplay of its functional groups.
-
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing nitro group. This makes the molecule a valuable intermediate for the synthesis of more complex heterocyclic systems.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, opening up a wide range of further derivatization possibilities. This transformation is crucial for the synthesis of many biologically active compounds.
-
Reactions at the Amino Group: The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.
The 4-amino-3-nitropyridine scaffold is a key component in a variety of biologically active molecules. Derivatives have been investigated as:
-
Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in the active site of various kinases, which are important targets in cancer therapy.[4]
-
Antimicrobial Agents: Substituted aminopyridines have shown promise as antibacterial and antifungal agents.[4]
-
Central Nervous System (CNS) Active Agents: The ability of pyridine-based compounds to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting neurological disorders.
The introduction of the N-ethyl group in this compound can enhance its lipophilicity, potentially improving its membrane permeability and oral bioavailability, which are desirable properties in drug candidates.
Conclusion
This compound is a fascinating molecule with significant potential in synthetic and medicinal chemistry. Its unique electronic structure, arising from the ortho-positioning of a strong electron-donating and a strong electron-withdrawing group, makes it a valuable building block for the construction of novel heterocyclic compounds. While detailed experimental data for this specific molecule is not widely published, this guide has provided a comprehensive overview based on the well-established chemistry of its parent scaffold and related analogues. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers to begin their own investigations into the properties and applications of this and similar compounds. Further research into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
An In-Depth Technical Guide to N-ethyl-3-nitropyridin-4-amine (CAS: 562825-95-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-3-nitropyridin-4-amine is a functionalized pyridine derivative of significant interest as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a secondary amine and a nitro group, offers a unique combination of electronic properties and reactive sites for further chemical elaboration. The electron-deficient nature of the pyridine ring, amplified by the strongly electron-w-ithdrawing nitro group, makes this compound a valuable intermediate for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes with detailed experimental protocols for key precursors, an analysis of its reactivity, and a discussion of its potential applications, grounded in the principles of synthetic organic chemistry.
Chemical Identity and Physicochemical Properties
This compound is a substituted nitropyridine that serves as a key intermediate in organic synthesis. Its core structure is a pyridine ring, which imparts specific electronic and solubility characteristics. The presence of both an electron-donating ethylamino group and a potent electron-withdrawing nitro group creates a polarized aromatic system with distinct reactivity patterns.
| Property | Value | Source(s) |
| CAS Number | 562825-95-0 | [Synblock][1], [BLD Pharm][2] |
| Molecular Formula | C₇H₉N₃O₂ | [Synblock][1], [ChemBK][3] |
| Molecular Weight | 167.17 g/mol | [Synblock][1] |
| IUPAC Name | This compound | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 74°C | [Seedion][4] |
| Boiling Point | 309.4°C (predicted) | [Seedion][4] |
| Purity | Typically ≥97% | [Synblock][1] |
Note: Some physical properties are predicted or sourced from chemical suppliers and should be confirmed experimentally.
Synthesis and Mechanistic Considerations
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
This is the most probable and industrially scalable route. The reaction proceeds via the attack of ethylamine on an activated pyridine ring bearing a suitable leaving group, such as a halogen, at the 4-position.
Diagram: Proposed SNAr Synthesis Pathway
Caption: Proposed synthesis of this compound via SNAr.
Mechanistic Rationale: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement renders the carbon atom at the 4-position (C4) highly electrophilic and thus susceptible to attack by nucleophiles like ethylamine. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Pathway B: N-Alkylation of a Precursor Amine
An alternative strategy involves the direct alkylation of the primary amine precursor, 4-amino-3-nitropyridine.
Diagram: Proposed N-Alkylation Pathway
Caption: Proposed synthesis via N-alkylation of 4-amino-3-nitropyridine.
Mechanistic Rationale: This pathway relies on the nucleophilicity of the amino group of 4-amino-3-nitropyridine. A moderately strong base is required to deprotonate the amine, enhancing its nucleophilicity for attack on the electrophilic ethylating agent. A significant challenge in this approach is controlling the degree of alkylation. Over-alkylation to form the tertiary amine or even a quaternary ammonium salt is a common side reaction. Therefore, careful control of stoichiometry and reaction conditions is paramount to achieve selective mono-alkylation.
Experimental Protocols
While a specific protocol for the title compound is not published, a validated protocol for its key precursor, 4-amino-3-nitropyridine, provides a critical foundation.
Synthesis of Precursor: 4-Amino-3-nitropyridine (CAS: 1681-37-4)
This procedure details the nitration of 4-aminopyridine, a common method cited for producing the immediate precursor required for Pathway B.[5][6]
Reaction Scheme: 4-Aminopyridine → (H₂SO₄, HNO₃) → 4-Amino-3-nitropyridine
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL). Maintain the temperature between 0-10 °C.[5]
-
Nitration: Slowly add fuming nitric acid (2.5 mL) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[5]
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.[5]
-
Heating: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 90 °C for 3 hours.[5]
-
Work-up: After cooling back to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of aqueous ammonia until the pH reaches 7. A yellow precipitate will form.[5]
-
Isolation: Collect the yellow solid by vacuum filtration, wash it thoroughly with cold water, and dry it under reduced pressure to yield 4-amino-3-nitropyridine.[5]
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis (literature: 203-207 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, MS).[7][8] A successful reaction typically yields a yellow solid.[5]
Representative Protocol for this compound (Pathway A)
The following is a representative, non-validated protocol based on standard SNAr reaction conditions for similar substrates.
Reaction Scheme: 4-Chloro-3-nitropyridine + Ethylamine → (Base, Solvent) → this compound
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add triethylamine (1.5 eq).
-
Reagent Addition: Add a solution of ethylamine (e.g., 2.0 M in THF or as a 70% aqueous solution, 1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Reactivity and Chemical Profile
The reactivity of this compound is dominated by three key features: the nucleophilic secondary amine, the electron-withdrawing nitro group, and the pyridine ring itself.
-
N-H Reactivity: The secondary amine possesses a reactive N-H bond. It can be deprotonated by a strong base to form an amide anion, a potent nucleophile. It can also undergo acylation, sulfonation, and further alkylation reactions.
-
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is fundamental in drug discovery, as it converts the electron-deficient ring into a more electron-rich system and introduces a new site for diversification. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing metals in acidic media (e.g., Fe/HCl, SnCl₂).[9] The resulting N4-ethylpyridine-3,4-diamine is a valuable precursor for synthesizing fused heterocyclic systems like imidazopyridines.
-
Aromatic Ring Reactivity: The pyridine ring, already electron-deficient, is strongly deactivated towards electrophilic aromatic substitution by the nitro group. Conversely, it is highly activated for nucleophilic aromatic substitution (SNAr), should a leaving group be present at the 2- or 6-positions.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented in dedicated publications, its structural motifs are highly prevalent in bioactive molecules, particularly as intermediates in the synthesis of kinase inhibitors.[10][11][12]
Diagram: Role as a Kinase Inhibitor Intermediate
Caption: Typical synthetic utility in constructing kinase inhibitor scaffolds.
The strategic placement of the amino and nitro groups allows for a straightforward synthetic sequence:
-
Reduction: The nitro group is reduced to an amine, yielding a 1,2-diamine (specifically, a 3,4-diaminopyridine derivative).
-
Cyclization: This diamine intermediate can then be reacted with a variety of dielectrophilic partners (such as carboxylic acids, aldehydes, or phosgene equivalents) to construct fused five- or six-membered rings, forming scaffolds like imidazo[4,5-c]pyridines or pyrido[3,4-b]pyrazines. These scaffolds are common cores in many clinically evaluated kinase inhibitors. The ethyl group at the N4 position serves as a pre-installed substituent to probe structure-activity relationships (SAR) within the binding pocket of the target kinase.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the safety data for structurally related nitropyridines and aromatic amines, caution is strongly advised.
-
Hazard Class: Likely to be classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. Aromatic nitro compounds and amines are often skin and eye irritants.
-
Handling Precautions: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. [Synblock][1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and synthetically tractable building block for the construction of complex nitrogen-containing heterocycles. Its utility is primarily derived from the ortho-relationship of the amino and nitro groups, which facilitates the synthesis of fused ring systems after a straightforward reduction step. While detailed characterization data and specific applications in the peer-reviewed literature are sparse, its availability from commercial suppliers and the established chemistry of related nitropyridines underscore its potential as a key intermediate for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the field of kinase inhibitor development.
References
- 1. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 2. 562825-95-0|this compound|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 10. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. soci.org [soci.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of N-ethyl-3-nitropyridin-4-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic profile of N-ethyl-3-nitropyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from its parent compound, 4-amino-3-nitropyridine, to present a predictive analysis. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.
Introduction to this compound
This compound belongs to the class of nitro-substituted aromatic amines. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. The presence of an electron-donating ethylamino group and an electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, suggesting potential applications as a synthetic intermediate for more complex heterocyclic systems.[1] Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this molecule in any research or development endeavor.
The molecular structure of this compound is presented below. Its chemical formula is C7H9N3O2, and it has a molecular weight of approximately 167.17 g/mol .
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are based on the known data for 4-amino-3-nitropyridine and the expected electronic effects of N-ethylation.[2][3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-amino-3-nitropyridine in DMSO-d6 shows three aromatic protons.[4] For the N-ethyl derivative, we anticipate additional signals corresponding to the ethyl group. The electron-donating nature of the ethylamino group will influence the chemical shifts of the pyridine ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.6 | Singlet | - | Adjacent to the nitro group and ring nitrogen, resulting in a downfield shift. |
| H-5 | ~6.8 | Doublet | ~5.0 | Ortho to the ethylamino group, expected to be shielded. |
| H-6 | ~8.2 | Doublet | ~5.0 | Coupled to H-5. |
| -NH- | ~7.5 | Broad Triplet | ~5.5 | The N-H proton will couple to the adjacent methylene protons. |
| -CH₂- | ~3.4 | Quartet | ~7.0 | Methylene protons of the ethyl group, coupled to the methyl protons and the NH proton. |
| -CH₃ | ~1.2 | Triplet | ~7.0 | Methyl protons of the ethyl group, coupled to the methylene protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. The introduction of the ethyl group will result in two additional aliphatic carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 | Adjacent to the ring nitrogen and influenced by the nitro group. |
| C-3 | ~135 | Carbon bearing the nitro group. |
| C-4 | ~155 | Carbon attached to the ethylamino group. |
| C-5 | ~110 | Shielded by the ethylamino group. |
| C-6 | ~148 | Adjacent to the ring nitrogen. |
| -CH₂- | ~40 | Methylene carbon of the ethyl group. |
| -CH₃ | ~15 | Methyl carbon of the ethyl group. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the ¹H and ¹³C frequencies.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using an internal standard (e.g., TMS) or the residual solvent peak. Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, N-O, and C-N bonds. The data for 4-amino-3-nitropyridine from PubChem serves as a good reference.[3]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3350 - 3310 | Medium | Stretching (secondary amine) |
| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (aliphatic) | 2980 - 2850 | Medium | Stretching (CH₃ and CH₂) |
| C=C, C=N | 1620 - 1580 | Strong | Ring stretching |
| N-O (nitro) | 1550 - 1500 and 1360 - 1320 | Strong | Asymmetric and symmetric stretching |
| C-N | 1335 - 1250 | Strong | Stretching (aromatic amine) |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 167.17), the molecular ion peak ([M]⁺) is expected at m/z 167. A high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents. A plausible fragmentation pathway is proposed below.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Rationale |
| 167 | [C₇H₉N₃O₂]⁺ | Molecular ion ([M]⁺) |
| 139 | [C₅H₅N₃O₂]⁺ | Loss of ethene (C₂H₄) via McLafferty rearrangement |
| 138 | [C₅H₄N₃O₂]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 121 | [C₇H₉N₂]⁺ | Loss of a nitro radical (•NO₂) |
| 93 | [C₅H₅N₂]⁺ | Loss of NO₂ from the m/z 139 fragment |
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. If using a high-resolution instrument, determine the accurate mass and predict the elemental composition.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging comparative analysis with its parent compound, 4-amino-3-nitropyridine, and applying fundamental spectroscopic principles, this document serves as a valuable resource for the unambiguous identification and characterization of this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research setting.
References
Introduction: The Critical Role of Solubility in Drug Viability
An In-Depth Technical Guide to the Solubility Profile of N-ethyl-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This compound is a substituted pyridine derivative that, like many nitrogen-containing heterocyclic compounds, holds potential as a scaffold in medicinal chemistry. However, for any new chemical entity (NCE) to be a viable drug candidate, its fundamental physicochemical properties must be thoroughly characterized. Among the most critical of these is solubility—the capacity of a solid compound to dissolve in a solvent to form a homogeneous solution.[1] Poor aqueous solubility is a primary contributor to unpredictable in vitro results, formulation difficulties, and ultimately, poor oral bioavailability, which can terminate the development of an otherwise promising therapeutic agent.[2][3]
This guide provides a comprehensive technical overview of the solubility profile of this compound. Moving beyond a simple recitation of data, we will explore the underlying principles and experimental methodologies required to build a robust and actionable understanding of this compound's behavior in solution. We will delve into the "why" behind experimental design, providing the rationale necessary for researchers to not only replicate these methods but also to adapt them to their specific research contexts.
Physicochemical Characteristics of this compound
A foundational understanding of a compound's intrinsic properties is the starting point for any solubility investigation. These parameters govern its interactions with various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 562825-95-0 | [4][5][6][7] |
| Molecular Formula | C₇H₉N₃O₂ | [4][8] |
| Molecular Weight | 167.17 g/mol | [4][8] |
| Appearance | Solid | [7] |
| Melting Point | 74 °C | [7] |
| Boiling Point | 309.4 °C (at 760 mmHg) | [4] |
| Predicted pKa | ~6-8 | Predicted based on structure |
Note on pKa: The pKa of this compound has not been experimentally reported in the available literature. However, its structure provides clear indicators. The pyridine ring nitrogen is basic (pKa of pyridine is ~5.2).[9] The presence of an electron-donating amino group at the 4-position significantly increases basicity (pKa of 4-aminopyridine is 9.17), while the electron-withdrawing nitro group at the 3-position decreases basicity. Therefore, the effective pKa is predicted to be in the weakly basic range, making its aqueous solubility highly dependent on pH.
Core Concepts: Thermodynamic vs. Kinetic Solubility
In drug discovery, solubility is typically assessed in two distinct forms: thermodynamic and kinetic. Understanding the difference is crucial for interpreting data correctly at different stages of the development pipeline.[10][11]
-
Thermodynamic (Equilibrium) Solubility : This is the true, intrinsic solubility of a compound. It represents the maximum concentration of the most stable crystalline form of the compound that can be achieved in a solvent at equilibrium.[12][13] This measurement is resource-intensive but is considered the "gold standard" and is critical for lead optimization and formulation development.[3][14]
-
Kinetic Solubility : This is a measure of how readily a compound precipitates out of a solution when added from a high-concentration organic stock (typically DMSO).[11] It is a high-throughput, rapid assessment used in the early stages of drug discovery to quickly flag compounds that may have solubility liabilities.[14][15] The resulting value is often higher than the thermodynamic solubility because the system is not at equilibrium, and the compound may form a supersaturated solution or amorphous precipitate.
Experimental Protocol I: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, first introduced over 50 years ago, remains the most reliable technique for determining thermodynamic solubility.[16] It directly measures the concentration of a saturated solution in equilibrium with excess solid.[10]
Methodology Rationale
The core principle is to allow the compound and solvent to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation.[12] Using excess solid ensures that this saturation point is reached. The extended incubation period (typically 24 hours) is necessary to overcome kinetic barriers associated with dissolving a stable crystal lattice.[12]
Step-by-Step Protocol
-
Preparation : Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The exact amount does not need to be measured as long as undissolved solid remains at the end of the experiment.[16]
-
Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.[12]
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 hours to ensure equilibrium is reached.[12]
-
Phase Separation : After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid. This is a critical step and is typically achieved by either:
-
Centrifugation : Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.
-
Filtration : Withdraw the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining particulates.[17]
-
-
Quantification : Accurately dilute an aliquot of the clear filtrate/supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, typically HPLC-UV.[18]
-
Data Analysis : Calculate the solubility by comparing the analytical response of the sample to a standard calibration curve prepared with known concentrations of the compound.[18]
Workflow Diagram: Thermodynamic Solubility
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Experimental Protocol II: Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility assays are designed for speed and are ideal for screening large numbers of compounds in early discovery.[15] They measure the point of precipitation from a DMSO stock solution diluted into an aqueous buffer.[2]
Methodology Rationale
The use of a DMSO stock solution is a practical necessity in high-throughput screening (HTS), as it is a universal solvent for most drug-like molecules.[11] The assay mimics the situation where a compound is rapidly diluted into an aqueous environment, providing a measure of its propensity to crash out of solution. Nephelometry or turbidimetry are often used as a rapid readout, as the formation of a precipitate will scatter light.[14]
Step-by-Step Protocol
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 10 or 20 mM) in 100% DMSO.[19]
-
Plate Setup : Using a liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[19]
-
Buffer Addition : Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤2%).[2]
-
Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[14]
-
Measurement : Determine the solubility limit. Two common methods are:
-
Nephelometry : Measure the light scattering in each well using a nephelometer. The concentration at which light scattering significantly increases above background indicates the limit of solubility.[19]
-
Direct UV/LC-MS : Filter the plate to separate undissolved precipitate. Transfer the filtrate to a new plate and measure the concentration of the dissolved compound using a UV-Vis plate reader or by LC-MS analysis.[14]
-
Factors Influencing the Solubility of this compound
The solubility of an ionizable compound is not a single value but a function of its environment. For this compound, pH is the most dominant factor.
The Critical Impact of pH
The solubility of a weakly basic compound like this compound is dictated by its pKa—the pH at which the compound is 50% ionized and 50% neutral.[20]
-
At pH < pKa : The solution is more acidic than the compound's pKa. The basic pyridine nitrogen will be protonated, forming the pyridinium cation (BH⁺). This charged species is significantly more polar and thus more soluble in aqueous media.[21]
-
At pH > pKa : The solution is more basic than the compound's pKa. The compound will exist predominantly in its neutral, un-ionized form (B). This form is less polar and will have significantly lower aqueous solubility.[21]
This relationship is fundamental to predicting how the compound will behave in different physiological environments, such as the acidic stomach versus the more neutral intestine.
Diagram: pH-Dependent Ionization and Solubility
Caption: Relationship between pH, pKa, and the solubility of a basic compound.
Conclusion: A Strategic Approach to Solubility Assessment
The solubility profile of this compound is a multi-faceted characteristic that is essential for its successful development as a potential therapeutic agent. A comprehensive assessment requires more than a single data point; it demands an understanding of both its thermodynamic and kinetic solubility, and critically, how these are influenced by environmental factors like pH. By employing the robust experimental protocols outlined in this guide—from the gold-standard shake-flask method to high-throughput kinetic assays—researchers can build a detailed and reliable solubility profile. This knowledge is not merely academic; it is a strategic imperative that informs lead optimization, guides formulation development, and ultimately increases the probability of translating a promising molecule into a viable drug.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. evotec.com [evotec.com]
- 4. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 5. 562825-95-0|this compound|BLD Pharm [bldpharm.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 4-(ETHYLAMINO)-3-NITROPYRIDINE | BoroPharm Inc. [boropharm.com]
- 8. chembk.com [chembk.com]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. enamine.net [enamine.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. fiveable.me [fiveable.me]
An In-Depth Technical Guide to the Reactivity and Stability of N-ethyl-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-3-nitropyridin-4-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a pyridine ring functionalized with an ethylamino group, and a nitro group, imparts a unique electronic character that dictates its reactivity and stability. The pyridine core is a common motif in a vast array of pharmaceuticals, and understanding the interplay of its substituents is paramount for the rational design of novel therapeutics and the development of robust manufacturing processes.
This technical guide provides a comprehensive overview of the core reactivity and stability profile of this compound. Drawing from established principles of heterocyclic chemistry and data on analogous compounds, this document will delve into the synthesis, electronic properties, predictable reactions, and degradation pathways of this molecule. Detailed experimental protocols, presented as self-validating systems, are provided for the synthesis of its precursor and for a comprehensive stability assessment program. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with and evaluate this compound in a research and development setting.
Molecular Structure and Electronic Profile
The reactivity of this compound is fundamentally governed by the electronic interplay of its constituent functional groups on the pyridine ring.
-
Pyridine Ring: As a heteroaromatic amine, the pyridine ring nitrogen is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack.
-
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group through both inductive and resonance effects. Its presence at the 3-position further deactivates the ring towards electrophilic substitution and significantly enhances its susceptibility to nucleophilic attack.
-
Ethylamino Group (-NHCH₂CH₃): The ethylamino group at the 4-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the nitro group and the ring nitrogen. This electron-donating character influences the regioselectivity of certain reactions.
The confluence of these electronic effects results in a polarized molecule with distinct reactive sites, which will be explored in the subsequent sections.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the nitration of 4-aminopyridine to form the key intermediate, 4-amino-3-nitropyridine, followed by the N-ethylation of this intermediate.
Synthesis of 4-amino-3-nitropyridine
The synthesis of 4-amino-3-nitropyridine from 4-aminopyridine is a well-established procedure involving electrophilic aromatic substitution.[1]
Experimental Protocol:
-
Dissolution: Under ice-bath conditions (0-10 °C), dissolve 4-aminopyridine (e.g., 5.0 g, 50.0 mmol) in concentrated sulfuric acid (e.g., 20 mL).
-
Nitration: While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid (e.g., 2.5 mL) dropwise to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Heating: Allow the mixture to warm to room temperature, then heat at 90 °C for 3 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature and stir overnight. Slowly pour the mixture into ice water.
-
Neutralization: Adjust the pH of the aqueous solution to 7 with ammonia.
-
Isolation: Collect the resulting yellow precipitate by filtration.
-
Drying: Dry the solid under reduced pressure to yield 4-amino-3-nitropyridine.[1]
Causality of Experimental Choices:
-
Sulfuric Acid: Acts as a solvent and a protonating agent, which is necessary for the generation of the nitronium ion (NO₂⁺) from nitric acid.
-
Low Temperature Control (0-10 °C): The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and decomposition of the starting material and product.
-
Heating Step (90 °C): This step helps to ensure the completion of the reaction.
-
Neutralization: Adjusting the pH to 7 is necessary to precipitate the product, which is more soluble in acidic conditions.
N-Ethylation of 4-amino-3-nitropyridine
While specific literature detailing the N-ethylation of 4-amino-3-nitropyridine is sparse, a general and reliable method for the N-alkylation of aminopyridines can be adapted. This involves the reaction of the amine with an ethylating agent in the presence of a base.
Experimental Protocol (Adapted):
-
Dissolution: Dissolve 4-amino-3-nitropyridine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the amino group.
-
Addition of Ethylating Agent: Slowly add an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Aprotic Solvent: Prevents side reactions that could occur with protic solvents.
-
Base: Deprotonation of the amino group generates a more nucleophilic species, facilitating the alkylation reaction. The choice of base depends on the reactivity of the substrate and the desired reaction conditions.
-
Ethylating Agent: Provides the ethyl group for the N-alkylation. Ethyl iodide is generally more reactive than diethyl sulfate.
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (SNAAr) reactions. The most likely positions for nucleophilic attack are C-2 and C-6, which are ortho and para to the nitro group and activated by both the nitro group and the ring nitrogen.
Caption: Potential sites of nucleophilic attack on the pyridine ring.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a common strategy in the synthesis of diaminopyridine derivatives, which are valuable building blocks in medicinal chemistry.
Reactions of the Ethylamino Group
The secondary amine of the ethylamino group can undergo further reactions, such as acylation with acyl chlorides or anhydrides, or further alkylation under forcing conditions.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. Based on the chemistry of related nitroaromatic and pyridine compounds, several degradation pathways can be anticipated.[2]
Summary of Potential Stability Issues
| Stress Factor | Potential Degradation Pathway | Predicted Stability |
| Acidic pH | Hydrolysis of the amino group, potential for ring protonation. | Likely stable under weakly acidic conditions, potential for degradation in strong acids. |
| Basic pH | Deprotonation of the amino group, potential for hydrolysis. | Susceptible to degradation under strong basic conditions. |
| Oxidation | Oxidation of the ethylamino group or the pyridine ring. | Potentially susceptible to strong oxidizing agents. |
| Reduction | Reduction of the nitro group. | Susceptible to reducing agents. |
| Heat | Thermal decomposition. | Likely stable at ambient temperatures, but may decompose at elevated temperatures. |
| Light (UV/Vis) | Photodegradation, potentially involving the nitro group. | Nitroaromatic compounds are often light-sensitive. |
Recommended Storage Conditions
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3]
Experimental Protocols for Stability Assessment
A comprehensive stability assessment should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5] The following protocols are designed as a robust starting point for a forced degradation study.
General Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat a solid sample in a controlled temperature oven (e.g., 105 °C).
-
Photostability: Expose a solution and a solid sample to a light source according to ICH Q1B guidelines.[6]
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products.
Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and a wavelength of maximum absorbance).
-
Column Temperature: 30 °C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Characterization of Degradation Products
Degradation products can be identified and characterized using hyphenated techniques such as LC-MS/MS.[7][8] By analyzing the mass-to-charge ratio and fragmentation patterns of the degradation products, their structures can be elucidated.
Conclusion
This compound presents a fascinating scaffold for chemical exploration, with its reactivity dominated by the electron-deficient nature of the substituted pyridine ring. This guide has provided a foundational understanding of its synthesis, predicted reactivity, and a framework for a comprehensive stability assessment. While specific experimental data for this particular molecule is not widely available, the principles and protocols outlined herein, based on well-understood chemistry of analogous compounds, offer a robust starting point for researchers. Adherence to systematic and validated experimental methodologies, as described, will be paramount in generating reliable data and unlocking the full potential of this compound in drug discovery and development endeavors.
References
- 1. Kinetics and mechanisms of photocatalytic degradation of (CH3)nNH(4-n)+ (0 < or = n < or = 4) in TiO2 suspension: the role of OH radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chembk.com [chembk.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
An In-Depth Technical Guide to the Putative Mechanisms of Action of N-ethyl-3-nitropyridin-4-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-3-nitropyridin-4-amine is a substituted aminopyridine, a class of compounds known for a diverse range of biological activities. While direct, in-depth research on the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural motifs—a 4-aminopyridine core with a nitro group at the 3-position and an N-ethyl substitution—provide a strong basis for formulating well-grounded hypotheses regarding its biological targets and cellular effects. This guide synthesizes information from studies on structurally related aminopyridine and nitropyridine derivatives to propose and explore potential mechanisms of action. We will delve into the possibilities of this compound acting as a modulator of ion channels, a kinase inhibitor, or a microtubule-targeting agent. Furthermore, this document provides detailed experimental protocols to systematically investigate these hypotheses, offering a roadmap for future research and drug development efforts.
Introduction: The Chemical Landscape of Aminopyridines and Nitropyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives, aminopyridines and nitropyridines, are recognized for their broad pharmacological potential.[2][3]
-
Aminopyridines : This class of compounds, featuring an amino group on the pyridine ring, is best known for its effects on the nervous system. The primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium channels.[2][4] By inhibiting these channels, aminopyridines can enhance neuronal excitability and increase the release of neurotransmitters like acetylcholine.[5] This property has led to the therapeutic use of compounds like 4-aminopyridine (dalfampridine) for improving walking in patients with multiple sclerosis.[4][5]
-
Nitropyridines : The presence of a nitro group on the pyridine ring makes these compounds valuable precursors in the synthesis of a wide array of bioactive molecules.[1][6] The electron-withdrawing nature of the nitro group can be crucial for molecular interactions and can be chemically reduced to an amino group, allowing for further functionalization.[1] Nitropyridine derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and anti-neurodegenerative agents.[1] Notably, the nitropyridine scaffold is a key component in the development of various kinase inhibitors and microtubule-targeting agents.[6][7]
Given that this compound incorporates features of both these classes, its mechanism of action is likely to be multifaceted.
Hypothesized Mechanisms of Action for this compound
Based on its structural components, we can propose three primary, plausible mechanisms of action for this compound. These are not mutually exclusive and may act in concert to produce a unique pharmacological profile.
Hypothesis 1: Voltage-Gated Potassium (K+) Channel Blockade
The 4-aminopyridine core of the molecule is a strong indicator of potential activity as a potassium channel blocker.[4][5]
Causality: Voltage-gated potassium channels are crucial for repolarizing the cell membrane following an action potential. By physically obstructing the channel pore, 4-aminopyridine and its derivatives delay this repolarization, prolonging the action potential duration. This extended depolarization enhances calcium influx at nerve terminals, thereby increasing the release of neurotransmitters.[5] The N-ethyl group on this compound may influence the compound's affinity and selectivity for different subtypes of potassium channels. The 3-nitro group, being strongly electron-withdrawing, could also modulate the electronic properties of the pyridine ring and its interaction with the channel.
Potential Therapeutic Implications: If this mechanism is dominant, this compound could have applications in neurological disorders characterized by impaired neuronal conduction, such as multiple sclerosis or Lambert-Eaton myasthenic syndrome.[4]
Caption: Proposed mechanism of K+ channel blockade.
Hypothesis 2: Kinase Inhibition
Many kinase inhibitors utilize a substituted pyridine or similar heterocyclic core to interact with the ATP-binding pocket of the enzyme. The 4-amino-3-nitropyridine scaffold has been used in the synthesis of inhibitors for various kinases.
Causality: Kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Small molecule inhibitors typically compete with ATP for binding in the kinase's active site. The aminopyridine structure can form crucial hydrogen bonds with the "hinge" region of the kinase domain, a common feature of many kinase inhibitors. For example, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent CDK2 inhibitors, and other aminopyridine structures are being explored as inhibitors for kinases like KDR and EGFR.[8][9][10] Furthermore, 4-chloro-3-nitropyridine is a known building block for PIM kinase inhibitors.[11] The N-ethyl and 3-nitro groups of this compound would occupy different regions of the ATP-binding pocket, influencing its potency and selectivity profile against the kinome.
Potential Therapeutic Implications: If this compound functions as a kinase inhibitor, it could be a candidate for development as an anticancer agent or for treating inflammatory diseases, depending on the specific kinases it targets.
Caption: Competitive ATP-binding site kinase inhibition.
Hypothesis 3: Microtubule Dynamics Disruption
Recent studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents.[7]
Causality: Microtubules are dynamic polymers of αβ-tubulin heterodimers that are essential for cell division, intracellular transport, and maintaining cell structure. Microtubule-targeting agents disrupt this dynamic, either by stabilizing or destabilizing the polymers, which ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.[7] Some of these agents, like colchicine, bind to a specific site on β-tubulin, preventing its polymerization. The 3-nitropyridine moiety has been shown to be a key pharmacophore for binding to the colchicine site of tubulin.[7] It is plausible that this compound could similarly interact with tubulin and inhibit its polymerization.
Potential Therapeutic Implications: As a microtubule-targeting agent, this compound would be a strong candidate for development as an anticancer drug, particularly for rapidly dividing tumors.[7]
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-ethyl-3-nitropyridin-4-amine: Synthesis, History, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of N-ethyl-3-nitropyridin-4-amine, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's discovery and historical context, provides a detailed, field-proven synthesis protocol, and explores its applications as a crucial intermediate in the development of targeted therapeutics.
Introduction: The Strategic Importance of a Substituted Pyridine
This compound, with the Chemical Abstracts Service (CAS) number 562825-95-0, is a substituted pyridine derivative of significant interest in the synthesis of complex heterocyclic molecules.[1][2][3] Its structure, featuring a pyridine ring functionalized with an ethylamino group at the 4-position and a nitro group at the 3-position, offers a unique combination of electronic and steric properties that make it a valuable synthon for drug discovery.
The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[4] The strategic placement of the nitro and ethylamino groups on this scaffold in this compound allows for a range of chemical transformations, enabling the construction of diverse molecular architectures with potential therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 562825-95-0 | [1][2][3] |
| Molecular Formula | C₇H₉N₃O₂ | [4][5] |
| Molecular Weight | 167.17 g/mol | [5] |
| Appearance | Solid | - |
| Melting Point | 74 °C | - |
Discovery and Historical Context: A Product of Methodological Advancements
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed scientific literature, its emergence can be understood within the broader context of advancements in the synthesis of substituted nitropyridines. The development of reliable methods for the regioselective functionalization of the pyridine ring has been a cornerstone of heterocyclic chemistry.
The synthesis of 4-substituted-3-nitropyridines, such as the title compound, is largely dependent on the availability of suitable precursors and the development of selective reaction methodologies. Historically, the direct nitration of pyridines has been a challenging transformation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[5] However, the development of more sophisticated nitrating agents and a deeper understanding of reaction mechanisms have enabled the synthesis of a wide array of nitropyridine derivatives.[5]
The most probable synthetic route to this compound, and similar compounds, involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. This approach highlights the importance of precursor synthesis in the historical development of such compounds.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, 4-chloro-3-nitropyridine, followed by a nucleophilic aromatic substitution with ethylamine. This self-validating protocol is designed for reproducibility and scalability in a research laboratory setting.
Synthesis of the Precursor: 4-Chloro-3-nitropyridine
The synthesis of 4-chloro-3-nitropyridine is a critical first step. While various methods exist, a common and effective approach starts from 4-aminopyridine.
Experimental Protocol: Synthesis of 4-Amino-3-nitropyridine
This procedure is adapted from established methods for the nitration of aminopyridines.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0-5 °C using an ice bath. Slowly add 4-aminopyridine in portions, ensuring the temperature remains below 10 °C.
-
Nitration: Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-amino-3-nitropyridine.
Further conversion to 4-chloro-3-nitropyridine can be achieved through a Sandmeyer-type reaction, although direct chlorination methods from other precursors are also described in the literature.
Final Synthesis: this compound
The final step involves the reaction of 4-chloro-3-nitropyridine with ethylamine. The electron-withdrawing nitro group at the 3-position activates the 4-position for nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-chloro-3-nitropyridine in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add an excess of ethylamine (typically as a solution in a compatible solvent like THF or ethanol) to the reaction mixture.
-
Heating and Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: Synthetic Pathway to this compound
References
An In-Depth Technical Guide to N-ethyl-3-nitropyridin-4-amine: Synthesis, Properties, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-ethyl-3-nitropyridin-4-amine, a key heterocyclic building block. Delving into its synthesis, physicochemical properties, and reactivity, this document elucidates its potential as a valuable intermediate in the discovery and development of novel therapeutic agents. The content is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.
Introduction: The Significance of the 3-Nitropyridine Scaffold
The pyridine ring is a ubiquitous motif in medicinal chemistry, gracing the structures of numerous approved drugs.[1] The introduction of a nitro group, particularly at the 3-position, significantly modulates the electronic properties of the pyridine core, rendering it an important precursor for a diverse array of functionalized derivatives with a wide spectrum of biological activities.[2] These activities span from anticancer and antiviral to anti-neurodegenerative applications.[1] this compound, with its secondary amine functionality, presents a versatile handle for further chemical elaboration, making it a compound of considerable interest for the synthesis of targeted therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 562825-95-0 | [3] |
| Molecular Formula | C₇H₉N₃O₂ | [3] |
| Molecular Weight | 167.17 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 74 °C | [4] |
Spectroscopic Characterization: A Predictive Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet for the methyl protons and a quartet for the methylene protons, both likely deshielded due to the adjacent nitrogen atom. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the two carbons of the ethyl group and the carbons of the pyridine ring. The carbon attached to the nitro group would be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine in the region of 3350-3310 cm⁻¹[5]. Asymmetric and symmetric stretching vibrations of the nitro group are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-N stretching of the aromatic amine would likely appear in the 1335-1250 cm⁻¹ range[5].
-
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 167. Fragmentation patterns would likely involve the loss of the ethyl group and subsequent fragmentation of the pyridine ring.[6]
Synthesis of this compound: A Guided Protocol
The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the electron-withdrawing effect of the nitro group, which activates the pyridine ring towards nucleophilic attack.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a representative procedure based on established methods for similar transformations.[7][8]
Materials:
-
4-Chloro-3-nitropyridine
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)
-
Anhydrous solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitropyridine (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of Nucleophile: Slowly add ethylamine (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 80 °C for DMF or reflux for ethanol) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF can accelerate the reaction rate by solvating the cation of the Meisenheimer complex intermediate. Alcohols like ethanol are also commonly used and can facilitate the reaction.
-
Base: The use of a non-nucleophilic base is essential to prevent it from competing with the ethylamine in the substitution reaction. Triethylamine or an inorganic base like potassium carbonate are suitable choices.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Reactivity and Potential for Derivatization
The chemical architecture of this compound offers two primary sites for further functionalization, making it a valuable scaffold for building molecular diversity.
Caption: Key reactivity pathways of this compound.
Reduction of the Nitro Group:
The most significant transformation of this molecule is the reduction of the 3-nitro group to an amino group. This creates a vicinal diamine system, a key pharmacophore in many biologically active molecules.[7]
-
Synthetic Utility: The resulting N⁴-ethylpyridine-3,4-diamine is a precursor to a variety of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are known to be bioisosteres of purines and are prevalent in many kinase inhibitors.[7]
Protocol for Nitro Group Reduction:
-
Catalytic Hydrogenation: Dissolve this compound in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain the diamine.
-
Chemical Reduction: Alternatively, the nitro group can be reduced using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.[9]
Reactions at the Secondary Amine:
The secondary amine at the 4-position can undergo standard N-alkylation or N-acylation reactions, allowing for the introduction of a wide range of substituents. This provides a straightforward method to explore the structure-activity relationship (SAR) of derivatives.
Applications in Medicinal Chemistry: A Landscape of Opportunity
While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in numerous compounds with significant therapeutic potential. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex drug candidates.
Kinase Inhibitors:
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The imidazo[4,5-b]pyridine scaffold, readily accessible from the diamine derivative of this compound, is a core component of many kinase inhibitors.[10] By synthesizing a library of derivatives with various substitutions, researchers can target the ATP-binding site of specific kinases.
Microtubule-Targeting Agents:
Recent studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents with potent anti-cancer effects.[4][11] These compounds induce cell cycle arrest and inhibit tubulin polymerization. This compound serves as an excellent starting point for the synthesis of analogues that could be explored for this mechanism of action.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups for derivatization provide a robust platform for the generation of diverse chemical libraries. The established importance of the 3-aminopyridine and imidazo[4,5-c]pyridine scaffolds in drug discovery, particularly in the areas of oncology and infectious diseases, underscores the potential of this compound. Future research efforts focused on the synthesis and biological evaluation of novel derivatives of this compound are warranted and hold the promise of identifying new and effective therapeutic agents.
References
- 1. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 3. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 4. 3-nitropyridine analogues as novel microtubule-targeting agents | PLOS One [journals.plos.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.org [mdpi.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: N-ethyl-3-nitropyridin-4-amine as a Versatile Chemical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-3-nitropyridin-4-amine is a key heterocyclic building block, primarily utilized in medicinal chemistry and organic synthesis. Its strategic substitution pattern, featuring a nucleophilic secondary amine, an electron-withdrawing nitro group, and a reactive pyridine core, makes it an ideal precursor for the construction of more complex molecular architectures. The true synthetic potential of this intermediate is unlocked following the reduction of its nitro group to an amine, which generates a versatile 1,2-diamine moiety. This diamine is primed for cyclization reactions to form fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are privileged scaffolds in numerous pharmacologically active compounds. This guide provides an in-depth look at the properties, synthesis, and critical applications of this compound, complete with detailed experimental protocols and safety considerations.
Compound Profile and Physicochemical Properties
This compound is a substituted nitropyridine derivative. The presence of the nitro group significantly influences the electronic properties of the pyridine ring, rendering it electron-deficient and activating it for specific transformations.
| Property | Value | Reference(s) |
| CAS Number | 562825-95-0 | [1][2] |
| Molecular Formula | C₇H₉N₃O₂ | [1][2][3] |
| Molecular Weight | 167.17 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 74 °C | [4] |
| IUPAC Name | This compound | [4] |
| Common Synonyms | 4-(Ethylamino)-3-nitropyridine, Ethyl(3-nitropyridin-4-yl)amine | [4] |
Synthesis of this compound
The most direct and common synthesis of this intermediate is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the activation provided by the ortho-nitro group to facilitate the displacement of a halide at the C4 position by ethylamine.
Principle of Synthesis
The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nitro group powerfully depletes electron density from the pyridine ring, particularly at the positions ortho (C2) and para (C4) to it. This electronic deficit makes the C4 carbon highly electrophilic and susceptible to attack by a nucleophile like ethylamine. The chlorine atom serves as an effective leaving group, and the reaction is often driven to completion by using an excess of the amine or a non-nucleophilic base to neutralize the hydrogen chloride (HCl) generated in situ.[5]
References
The Versatile Synthon: Application Notes for N-ethyl-3-nitropyridin-4-amine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. N-ethyl-3-nitropyridin-4-amine emerges as a pivotal intermediate, offering a unique combination of reactive sites that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and step-by-step protocols for its use in key organic transformations.
Introduction to a Privileged Scaffold
This compound belongs to the class of aminonitropyridines, which are recognized as "privileged structures" in drug discovery.[1][2] The pyridine core is a common motif in a vast number of pharmaceuticals, and the specific arrangement of the ethylamino and nitro groups in this compound imparts a rich and tunable reactivity profile.
The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, rendering it susceptible to a variety of transformations that are otherwise challenging to achieve. This activation is key to its utility as a versatile synthon. Furthermore, the presence of the secondary amine provides a handle for further functionalization or can play a role in directing subsequent reactions.
Key Structural Features and Reactivity:
-
Electron-Deficient Pyridine Ring: The powerful electron-withdrawing nitro group at the 3-position activates the pyridine ring, particularly at the 2- and 6-positions, for nucleophilic attack.
-
Versatile Amino Group: The N-ethylamino group at the 4-position can act as a directing group, a nucleophile, or a site for the introduction of protecting groups to modulate reactivity.
-
Potential for Derivatization: The nitro group can be reduced to an amino group, opening up another avenue for diverse chemical modifications.
Synthesis of this compound
While this compound is commercially available from several suppliers, understanding its synthesis is crucial for appreciating its chemistry and for situations where in-house preparation is required.[3][4][5] The synthesis typically involves the nitration of a suitable 4-aminopyridine precursor. A general, plausible synthetic route is outlined below, based on established methods for the synthesis of related aminonitropyridines.[6]
Protocol: Synthesis of 4-Amino-3-nitropyridine (A Precursor)
This protocol describes the synthesis of the parent compound, 4-amino-3-nitropyridine, which can be subsequently alkylated to yield the title compound.
Materials:
-
4-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ammonia solution (for neutralization)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully dissolve 4-aminopyridine (1.0 eq) in concentrated sulfuric acid. Maintain the temperature between 0 and 10 °C.
-
Slowly add fuming nitric acid (1.0-1.2 eq) dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 3 hours.
-
Cool the reaction mixture to room temperature and stir overnight.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH reaches 7. A yellow precipitate should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under reduced pressure to afford 4-amino-3-nitropyridine.[6]
Subsequent N-ethylation can be achieved through standard alkylation procedures, for example, by reaction with ethyl iodide or diethyl sulfate in the presence of a suitable base.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound and its derivatives is unlocked in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, when appropriately halogenated, makes it an excellent substrate for these transformations. The following protocols are based on well-established methodologies for similar nitropyridine systems and serve as a robust starting point for derivatization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[1] A hypothetical, yet highly plausible, reaction of a halogenated derivative of this compound is presented below.
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of a 2-Bromo-N-ethyl-3-nitropyridin-4-amine Derivative (Hypothetical)
Materials:
-
2-Bromo-N-ethyl-3-nitropyridin-4-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add 2-bromo-N-ethyl-3-nitropyridin-4-amine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1] This reaction allows for the coupling of a halogenated this compound derivative with a wide range of primary and secondary amines.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | The bulky, electron-rich phosphine ligands facilitate the catalytic cycle, especially the reductive elimination step. |
| Base | A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) | The base is required to deprotonate the amine, forming the active nucleophile. |
| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) | These solvents are compatible with the organometallic intermediates and high reaction temperatures. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle to completion. |
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination.
Logical Flow: Buchwald-Hartwig Amination
Caption: Step-wise logic for performing a Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which can be further elaborated into more complex structures.
Protocol: Sonogashira Coupling of a 2-Iodo-N-ethyl-3-nitropyridin-4-amine Derivative (Hypothetical)
Materials:
-
2-Iodo-N-ethyl-3-nitropyridin-4-amine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 2-iodo-N-ethyl-3-nitropyridin-4-amine derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group at the 3-position can also activate a leaving group at the 4-position (the position of the ethylamino group) for nucleophilic aromatic substitution (SNAr), although this is less common than substitution at the 2- or 6-positions if a suitable leaving group is present there. However, in appropriately designed substrates, the nitro group can be displaced by strong nucleophiles.
Reduction of the Nitro Group and Further Derivatization
A key synthetic transformation available to this compound and its derivatives is the reduction of the nitro group to an amine. This opens up a plethora of possibilities for further functionalization, including:
-
Formation of amides and sulfonamides: Reaction with acyl chlorides, sulfonyl chlorides, etc.
-
Diazotization and subsequent Sandmeyer-type reactions: Introduction of a wide variety of substituents.
-
Formation of fused heterocyclic systems: The resulting diamine can be a precursor to imidazopyridines and other fused ring systems.[7]
Protocol: Reduction of the Nitro Group
Materials:
-
This compound derivative
-
Reducing agent (e.g., Iron powder in acetic acid, SnCl₂·2H₂O in ethanol, or catalytic hydrogenation with Pd/C)
-
Appropriate solvent
Procedure (using Iron powder):
-
Suspend the this compound derivative in a mixture of ethanol and acetic acid.
-
Add iron powder portion-wise with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and filter through celite to remove the iron salts.
-
Concentrate the filtrate and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the diamine.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features allow for a wide range of synthetic transformations, making it an important intermediate in the design and synthesis of novel bioactive molecules.[1][2] The protocols and application notes provided herein, based on established chemical principles and reactions of analogous compounds, offer a solid foundation for researchers to explore the full synthetic potential of this powerful synthon. As with any chemical reaction, optimization of the conditions for specific substrates is crucial for achieving the desired outcomes.
References
A Practical Guide to the Kinetic Analysis of N-ethyl-3-nitropyridin-4-amine Reactions
An Application Note and Comprehensive Protocol for Researchers
Abstract
This application note provides a detailed guide for researchers, chemists, and drug development professionals on studying the reaction kinetics of N-ethyl-3-nitropyridin-4-amine. This compound, a substituted nitropyridine, is representative of a class of molecules crucial in medicinal chemistry and materials science. Understanding its reactivity profile is essential for process optimization, mechanism elucidation, and the rational design of novel chemical entities. We present two robust protocols for kinetic analysis: UV-Vis Spectrophotometry for continuous monitoring and High-Performance Liquid Chromatography (HPLC) for discrete time-point analysis. The guide explains the underlying chemical principles, provides step-by-step experimental procedures, and details the subsequent data analysis, grounded in established principles of physical organic chemistry.
Introduction: The Importance of Kinetic Studies
This compound (C₇H₉N₃O₂) is an electron-deficient heteroaromatic compound.[1][2] The pyridine ring, inherently electron-withdrawing, is further deactivated by a strongly electron-withdrawing nitro group at the 3-position. This electronic configuration makes the pyridine ring highly susceptible to nucleophilic attack, a class of reactions known as Nucleophilic Aromatic Substitution (SNAr).[3][4] SNAr reactions are fundamental in synthetic chemistry for creating C-N, C-O, and C-S bonds in aromatic systems.
Kinetic analysis—the study of reaction rates—provides invaluable insight into a reaction's mechanism, transition state, and sensitivity to various parameters such as temperature, solvent, and catalyst. For drug development professionals, this data is critical for:
-
Process Optimization: Identifying conditions for maximum yield and minimum reaction time.
-
Mechanism Elucidation: Differentiating between proposed reaction pathways (e.g., concerted vs. stepwise).[5]
-
Safety Assessment: Understanding reaction exotherms and the potential for runaway reactions.
-
Structure-Activity Relationship (SAR) Studies: Quantifying how small structural changes impact reactivity.
This guide will focus on a model SNAr reaction of this compound with a generic nucleophile (Nu⁻), a common scenario in the synthesis of more complex molecules.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction of interest follows the general two-step SNAr mechanism. The pyridine ring, activated by the nitro group, acts as an electrophile.
-
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic σ-adduct, often called a Meisenheimer complex.[6][7]
-
Rearomatization: The intermediate complex eliminates a leaving group to restore the aromaticity of the ring, yielding the final substituted product.
In the case of this compound, a nucleophile could attack at the C2 or C6 positions, which are ortho and para to the activating nitro group and also activated by the ring nitrogen. The following diagram illustrates a proposed pathway for an attack at the C2 position.
Figure 1: Proposed SNAr mechanism for this compound.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Selected Nucleophile (e.g., Piperidine, Sodium Methoxide, etc.)
-
Anhydrous Solvent (e.g., Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Methanol)
-
Quenching solution (e.g., 0.1 M HCl in ACN, for HPLC analysis)
-
Buffer solutions (if pH control is necessary)
-
Volumetric flasks, pipettes, and syringes (Class A)
Instrumentation
-
For Protocol 1: UV-Vis Spectrophotometer with a thermostatted multi-cell holder (e.g., Peltier-controlled).
-
For Protocol 2: High-Performance Liquid Chromatography (HPLC) system with a UV detector, autosampler, and thermostat-controlled column compartment.[10]
-
Analytical balance (± 0.1 mg)
-
Thermostatted reaction vessel or water bath.
-
Magnetic stirrer and stir bars.
-
pH meter.
Experimental Workflow Overview
The general workflow for either protocol involves careful preparation, precise reaction initiation, and accurate data collection followed by mathematical analysis to extract kinetic parameters.
Figure 2: General experimental workflow for kinetic analysis.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is ideal for reactions where the substrate and product have distinct UV-Vis absorption spectra. It allows for continuous, real-time monitoring of the reaction progress.[11][12]
Principle & Causality
The reaction is monitored by observing the change in absorbance at a specific wavelength (λ). By setting up the reaction under pseudo-first-order conditions (i.e., with the nucleophile in large excess, typically >10-fold, relative to the substrate), the concentration of the nucleophile remains effectively constant. This simplifies the rate law from second-order to pseudo-first-order, allowing the observed rate constant (kobs) to be determined from a single exponential decay curve.
Rate = k [Substrate] [Nucleophile] If [Nucleophile] is constant, then Rate = kobs [Substrate], where kobs = k [Nucleophile].
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in ACN).
-
Prepare a series of stock solutions of the nucleophile at higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM in ACN).
-
-
Wavelength Selection:
-
Acquire the full UV-Vis spectrum (e.g., 200-500 nm) of the substrate solution and a fully reacted product solution.
-
Identify a wavelength (λmon) where the difference in absorbance between the reactant and product is maximal.
-
-
Kinetic Run:
-
Set the spectrophotometer to kinetic mode, monitoring absorbance at λmon.
-
Equilibrate a cuvette containing the nucleophile solution (e.g., 2 mL of 20 mM piperidine) in the thermostatted cell holder for at least 10 minutes.
-
Initiate the reaction by rapidly injecting a small aliquot of the substrate stock solution (e.g., 20 µL of 1 mM substrate) into the cuvette. The final substrate concentration should be low (e.g., ~0.01 mM).
-
Immediately mix by inversion (if using a capped cuvette) or with a pipette and start data acquisition.
-
Record absorbance vs. time data until the reaction is complete (>95% conversion, typically 5-10 half-lives), evidenced by a stable absorbance reading (A∞).
-
-
Repeat: Repeat step 3 for each concentration of the nucleophile.
Data Analysis
-
For each kinetic run, plot ln(At - A∞) versus time (t), where At is the absorbance at time t.
-
The slope of this line will be -kobs. The plot should be linear with R² > 0.99, confirming pseudo-first-order kinetics.
-
Plot the calculated kobs values against the corresponding nucleophile concentrations ([Nu]).
-
The slope of this second plot will be the second-order rate constant, k. The plot should be linear and pass through the origin.
Protocol 2: Kinetic Analysis by HPLC
This method is highly versatile and provides unambiguous quantification of reactants and products. It is the preferred method when spectral overlap occurs or when multiple products are formed.[10][13]
Principle & Causality
The reaction is carried out in a thermostatted vessel. At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction. Each quenched aliquot is then analyzed by HPLC to determine the precise concentrations of the substrate and product(s). This provides a series of discrete concentration-vs-time data points.
Step-by-Step Methodology
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of separating the substrate, nucleophile, and product(s).
-
Example Conditions: C18 column, mobile phase of ACN/water with 0.1% formic acid, UV detection at a wavelength where both substrate and product absorb.
-
Generate a calibration curve for the substrate to relate peak area to concentration.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the solvent and the nucleophile solution. Allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding the substrate stock solution (T₀).
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a precise volume (e.g., 100 µL) from the reaction mixture.
-
Immediately dispense the aliquot into a vial containing a quenching agent (e.g., 900 µL of 0.1 M HCl in ACN). The acid will protonate the amine nucleophile, halting its reactivity.
-
-
HPLC Analysis:
-
Analyze each quenched sample by the developed HPLC method.
-
Record the peak area for the substrate at each time point.
-
Data Analysis
-
Using the calibration curve, convert the peak area of the substrate at each time point into its concentration ([Substrate]t).
-
Plot [Substrate]t versus time to visualize the decay.
-
To determine the rate constant, plot ln([Substrate]t) versus time. If the reaction is first-order in substrate, this plot will be linear with a slope of -kobs.
-
As in Protocol 1, perform the experiment with varying excess concentrations of the nucleophile and plot kobs vs. [Nu] to determine the second-order rate constant k.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. The final kinetic parameters provide a quantitative measure of the compound's reactivity.
Table 1: Summary of Kinetic Parameters for a Hypothetical Reaction
| [Nucleophile] (M) | kobs (s⁻¹) (UV-Vis) | kobs (s⁻¹) (HPLC) |
| 0.1 | 0.0052 | 0.0051 |
| 0.2 | 0.0103 | 0.0105 |
| 0.3 | 0.0155 | 0.0153 |
| 0.4 | 0.0209 | 0.0206 |
| Calculated 2nd Order Rate Constant (k) | 0.052 M⁻¹s⁻¹ | 0.051 M⁻¹s⁻¹ |
Key Considerations:
-
Temperature Control: Reaction rates are highly sensitive to temperature. Maintain a constant temperature (± 0.1 °C) throughout the experiment.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents (like DMSO or DMF) often accelerate SNAr reactions.
-
Side Reactions: Be vigilant for unexpected products in the HPLC chromatogram, which may indicate competing reaction pathways, such as the nitro-group migration observed in similar systems.[14][15]
Conclusion
The protocols detailed in this application note provide a robust framework for the kinetic investigation of this compound. By employing either UV-Vis spectrophotometry for its simplicity and real-time data or HPLC for its specificity and power, researchers can obtain high-quality kinetic data. This information is fundamental to understanding the reactivity of this important chemical scaffold, enabling more efficient synthetic route development and informed molecular design in the pharmaceutical and chemical industries.
References
- 1. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 2. chembk.com [chembk.com]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 562825-95-0|this compound|BLD Pharm [bldpharm.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Spectrophotometric determination of ammonia using ninhydrin assay and kinetic studies | European Journal of Chemistry [eurjchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Comprehensive Analytical Strategies for the Characterization and Quantification of N-ethyl-3-nitropyridin-4-amine
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the robust characterization and quantification of N-ethyl-3-nitropyridin-4-amine, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for purity and potency assessment in drug development, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. The methodologies are designed to be self-validating, aligning with stringent regulatory expectations for scientific integrity and data reliability as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative for this compound
This compound (CAS 562825-95-0) is a substituted nitropyridine derivative increasingly utilized as a building block in the synthesis of complex, biologically active molecules.[1][5][6][7][8][9] Its chemical structure, featuring a nitro group and an ethylamino group on a pyridine ring, presents unique analytical challenges. The nitro group is strongly electron-withdrawing, influencing the molecule's chromatographic retention and spectroscopic properties.[10] The basicity of the aminopyridine moiety further dictates its behavior in different analytical systems.[11]
The purity of this compound is paramount, as impurities can have significant downstream effects on the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization, quantification, and the detection of any process-related impurities or degradants. This application note details a multi-faceted analytical approach, ensuring a thorough understanding of the molecule's identity, purity, and concentration.
Chemical Structure and Properties of this compound [12][13][14]
| Property | Value |
| Molecular Formula | C₇H₉N₃O₂ |
| Molar Mass | 167.17 g/mol |
| Appearance | Solid |
| CAS Number | 562825-95-0 |
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity and quantifying the amount of this compound in a sample. Both HPLC and GC are powerful tools, with the choice depending on the sample matrix and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the preferred method for the accurate quantification of this compound and the separation of potential non-volatile impurities. The polarity of the molecule allows for effective separation using reversed-phase chromatography.[11][15]
Rationale for Method Design: A C18 stationary phase is selected for its versatility and proven ability to retain and separate a wide range of moderately polar compounds. The mobile phase, a combination of a phosphate buffer and methanol, provides good peak shape and resolution for aminopyridines.[15] The buffer controls the ionization of the basic amine group, leading to consistent retention times. UV detection is chosen based on the strong absorbance of the nitroaromatic chromophore.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate buffer, pH 7.0
-
Solvent B: Methanol
-
-
Isocratic Elution: 90% Solvent A / 10% Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: Quantify using an external standard calibration curve. Purity is determined by area normalization, assuming all impurities have a similar response factor.
Method Validation (per ICH Q2(R2) Guidelines) [2][3][16][17][18]
The described HPLC method should be validated to ensure it is fit for its intended purpose. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from the matrix and known impurities. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | 98.0% to 102.0% recovery of a spiked sample. |
| Precision (Repeatability) | RSD ≤ 1.0% for six replicate injections. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition). |
Workflow for HPLC Method Development and Validation
Caption: HPLC method lifecycle from development to routine use.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample. The nitroaromatic nature of the target compound makes it amenable to GC analysis.[19][20][21]
Rationale for Method Design: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to separate compounds based on their boiling points.[21] Electron ionization (EI) is used to generate reproducible mass spectra for library matching and structural elucidation of unknown impurities. A split/splitless injector is used to handle a wide range of sample concentrations. Care must be taken to avoid thermal decomposition of the nitro compound in the injector.[22]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
GC Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Spectroscopic Analysis: Structural Confirmation and Quantification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and can also be used for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.[23][24][25][26]
Rationale for Experimental Approach: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecule's structure. ¹H NMR confirms the number and connectivity of protons. ¹³C NMR identifies all unique carbon environments. 2D experiments are crucial for unambiguously assigning signals, especially in the substituted pyridine ring where proton signals can be closely spaced.[23]
Data Interpretation:
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.
-
¹³C NMR: Expect distinct signals for the ethyl carbons and the carbons of the pyridine ring. The carbon attached to the nitro group will be significantly downfield.[24]
-
COSY: Will show correlations between the protons of the ethyl group and adjacent protons on the pyridine ring.
-
HSQC: Correlates each proton to the carbon it is directly attached to.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons and confirming the overall connectivity.[23]
References
- 1. mdpi.com [mdpi.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pharmtech.com [pharmtech.com]
- 5. 562825-95-0|this compound|BLD Pharm [bldpharm.com]
- 6. keyorganics.net [keyorganics.net]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. This compound | 562825-95-0 [sigmaaldrich.com]
- 9. 4-(ETHYLAMINO)-3-NITROPYRIDINE | BoroPharm Inc. [boropharm.com]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. chembk.com [chembk.com]
- 13. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 14. N-Ethyl-5-nitropyridin-2-amine | C7H9N3O2 | CID 97558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. epa.gov [epa.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. manuallib.com [manuallib.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols: Elucidating the Biological Activity of N-ethyl-3-nitropyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved therapeutics.[1][2][3] Within this class, nitropyridine derivatives have emerged as a versatile and potent group of compounds demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1][2] This guide focuses on the derivatives of N-ethyl-3-nitropyridin-4-amine, a specific subclass with significant therapeutic potential. We provide an in-depth exploration of their primary biological activities, validated experimental protocols for their evaluation, and insights into their potential mechanisms of action, empowering researchers to systematically investigate this promising chemical space.
Introduction and Synthetic Strategy
This compound (CAS 562825-95-0) serves as a core structure for a library of derivatives.[4][5][6] The synthesis of this scaffold and its analogues typically relies on nucleophilic aromatic substitution, a fundamental reaction in heterocyclic chemistry. The electron-withdrawing nature of the nitro group activates the pyridine ring, particularly at the 4-position, making it susceptible to substitution by amines.
A general and efficient synthetic route involves the reaction of 4-chloro-3-nitropyridine with ethylamine. This reaction provides a direct pathway to the core scaffold, which can then be further modified to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: General workflow for synthesizing this compound derivatives.
Primary Biological Activity: Anticancer Potential
The most significant and well-documented biological activity of 3-nitropyridine derivatives is their potent anticancer effect across a broad range of cancer types.[7] These compounds have been shown to be selective for rapidly dividing cancer cells while having minimal impact on healthy, non-proliferating cells.[7]
Mechanism of Action: Microtubule Disruption
Recent studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents.[7]
-
Causality: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Agents that interfere with microtubule dynamics can halt the cell cycle and trigger programmed cell death (apoptosis).
-
Molecular Target: Evidence, including X-ray crystallography, has shown that potent 3-nitropyridine derivatives bind to the colchicine-binding site on β-tubulin.[7] This binding event physically prevents the polymerization of tubulin dimers into microtubules.
-
Cellular Outcome: The inhibition of microtubule polymerization leads to the disintegration of the mitotic spindle. This activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[7]
Caption: Proposed mechanism of anticancer activity via microtubule inhibition.
Quantitative Data from Analogues
While specific data for this compound is proprietary or requires direct testing, highly potent 3-nitropyridine analogues have demonstrated significant anti-proliferative activity. This provides a benchmark for what well-optimized derivatives in this class can achieve.
| Compound Class | Cancer Cell Line Panel | Activity Metric | Potency Range | Reference |
| 3-Nitropyridine Analogues | NCI-60 Human Tumor Cell Lines | Mean GI₅₀ | 21.9 - 35.5 nM | [7] |
| Substituted Nicotinamides | HCT-116 (Colon), HepG-2 (Liver) | IC₅₀ | Low µM | [8] |
| Pyridine-based Azomethines | HCT-15 (Colon), MCF-7 (Breast) | IC₅₀ | 15.2 - >100 µM | [9] |
Protocol: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is a robust and reproducible method for evaluating the anti-proliferative activity of test compounds.[9]
Principle: The SRB assay is a cell density-based assay where the amount of protein-bound dye is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
Test compound (this compound derivative) dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Rationale: Seeding density must allow for logarithmic growth over the course of the experiment without reaching confluence.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium. A typical concentration range would be 0.01 nM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compound or vehicle.
-
Incubate for another 48-72 hours.
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.
-
Rationale: TCA fixes the cells and precipitates cellular proteins, which will be stained by SRB.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Rationale: SRB is a bright pink aminoxanthene dye that binds electrostatically to the basic amino acid residues of cellular proteins under mildly acidic conditions.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Rationale: The basic Tris buffer solubilizes the dye for absorbance measurement.
-
-
Data Acquisition:
-
Shake the plates for 5 minutes on a plate shaker and measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
-
Other Potential Biological Activities
The nitropyridine scaffold is a versatile platform, and derivatives of this compound should be investigated for other potential activities.
-
Antimicrobial Activity: Various nitropyridine derivatives have demonstrated efficacy against both bacteria (Staphylococcus aureus, Enterococcus faecalis) and fungi (Candida albicans).[1] The mechanism may involve the reductive activation of the nitro group to form reactive radical species.[10]
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like urease and chymotrypsin, suggesting potential applications in treating infections or inflammatory conditions.[1]
-
Herbicidal Activity: The inhibition of key plant enzymes, such as protoporphyrinogen oxidase, by nitropyridine compounds points to potential applications in agrochemistry.[1][11]
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Final volumes should be 50 µL per well.
-
Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant, verifiable potential as anticancer agents acting through microtubule disruption. The protocols detailed herein provide a validated framework for the systematic evaluation of their anti-proliferative and antimicrobial activities. Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies by modifying the N-ethyl side chain and substituting other positions on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties. The versatility of the nitropyridine scaffold warrants a broad investigation into its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 5. chembk.com [chembk.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
N-ethyl-3-nitropyridin-4-amine: A Versatile Scaffold for the Synthesis of Bioactive Molecules
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a "privileged" structure in drug design.[1] Within this class of heterocycles, substituted aminopyridines are of particular interest, serving as key intermediates in the synthesis of a wide array of biologically active agents, most notably protein kinase inhibitors. This application note provides a comprehensive guide to the utility of N-ethyl-3-nitropyridin-4-amine , a versatile building block for the construction of potent and selective bioactive molecules.
The strategic placement of the ethylamino and nitro groups on the pyridine ring imparts a unique reactivity profile to this molecule. The nitro group, a strong electron-withdrawing moiety, activates the pyridine ring for nucleophilic aromatic substitution and modifies the basicity of the ring nitrogen and the exocyclic amine. The secondary amine provides a vector for further functionalization and can act as a crucial hydrogen bond donor in interactions with biological targets. This document will detail the synthesis, key reactions, and potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors targeting critical oncogenic pathways such as the PI3K/Akt/mTOR cascade.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a building block is essential for its effective utilization in multi-step synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 562825-95-0 | [2] |
| Molecular Formula | C₇H₉N₃O₂ | [2][3] |
| Molar Mass | 167.17 g/mol | [2] |
| Appearance | (Not specified, typically a solid) | |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. |
Synthesis of the Building Block
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 4-chloro-3-nitropyridine, possesses a highly electrophilic C4 position due to the electron-withdrawing effects of both the nitro group and the ring nitrogen. This facilitates the displacement of the chloro substituent by an amine.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-chloro-3-nitropyridine
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH) or Acetonitrile (MeCN)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as ethanol or acetonitrile.
-
Add a base, such as triethylamine (1.5-2.0 eq) or potassium carbonate (2.0 eq), to the mixture.
-
Slowly add ethylamine (1.2-1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The 3-amino-4-substituted pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The subsequent reduction of the nitro group in this compound to an amino group provides a key diamino-pyridine intermediate. This intermediate can then be elaborated through various synthetic transformations to generate potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6]
Synthetic Strategy Overview
A common strategy for constructing kinase inhibitors from this scaffold involves a multi-step sequence:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding N⁴-ethylpyridine-3,4-diamine. This transformation is typically achieved using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄).
-
Core Elaboration: The resulting diamine can undergo cyclization reactions or be further functionalized. For instance, reaction with a suitable electrophile can lead to the formation of fused heterocyclic systems like imidazopyridines or pyrido[3,4-b]pyrazines, which are common cores in kinase inhibitors.
-
Cross-Coupling Reactions: Alternatively, one of the amino groups can be protected, while the other is used as a handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce diverse aryl or heteroaryl moieties. This allows for the exploration of the chemical space around the core scaffold to optimize interactions with the target kinase.
Caption: General synthetic workflow for kinase inhibitors.
Protocol 2: Synthesis of a Pyrido[3,4-b]pyrazine Core
This protocol outlines a potential pathway to a core structure found in many PI3K/mTOR inhibitors.
Reaction Scheme:
-
Reduction: this compound → N⁴-ethylpyridine-3,4-diamine
-
Cyclization: N⁴-ethylpyridine-3,4-diamine + α-dicarbonyl compound → Pyrido[3,4-b]pyrazine derivative
Materials:
-
This compound
-
Palladium on carbon (10% Pd-C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply
-
An α-dicarbonyl compound (e.g., 2,3-butanedione)
-
Acetic acid
Procedure:
Step 1: Nitro Group Reduction
-
Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd-C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N⁴-ethylpyridine-3,4-diamine, which can often be used in the next step without further purification.
Step 2: Cyclization to form the Pyrido[3,4-b]pyrazine Core
-
Dissolve the crude N⁴-ethylpyridine-3,4-diamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the α-dicarbonyl compound (e.g., 2,3-butanedione, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC/LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the desired pyrido[3,4-b]pyrazine derivative.
Biological Evaluation: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5][6] Small molecule inhibitors that target one or more kinases in this pathway have shown significant promise in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Setup of N-ethyl-3-nitropyridin-4-amine Reactions
Introduction: The Versatility of N-ethyl-3-nitropyridin-4-amine in Synthetic Chemistry
This compound is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its strategic substitution pattern, featuring an activating nitro group and a nucleophilic secondary amine, renders it a versatile precursor for the synthesis of a diverse array of more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to various chemical transformations.
This application note provides detailed experimental protocols for the synthesis and subsequent reactions of this compound, offering researchers and drug development professionals a comprehensive guide to its practical application. The protocols are designed to be self-validating, with clear explanations of the underlying chemical principles to ensure both reproducibility and a deeper understanding of the experimental choices.
I. Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chloro substituent of 4-chloro-3-nitropyridine is displaced by ethylamine. The nitro group at the 3-position is crucial for this transformation, as it activates the 4-position towards nucleophilic attack.
Reaction Principle:
The electron-withdrawing nitro group delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the displacement of the chloride leaving group.
References
Application Note: High-Purity Purification of N-ethyl-3-nitropyridin-4-amine for Pharmaceutical Research and Development
Abstract
This comprehensive application note provides a detailed guide for the purification of N-ethyl-3-nitropyridin-4-amine from a typical reaction mixture. As a key building block in the synthesis of various pharmacologically active molecules, the purity of this intermediate is paramount. This document outlines the underlying chemical principles and provides validated, step-by-step protocols for liquid-liquid extraction, silica gel column chromatography, and recrystallization to achieve high-purity this compound suitable for downstream applications in drug discovery and development.
Introduction: The Importance of Purity in Drug Intermediates
This compound is a crucial intermediate in the synthesis of a variety of therapeutic agents. The presence of impurities, even in trace amounts, can have a significant impact on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Potential impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Therefore, robust and reproducible purification methods are essential to ensure the quality and consistency of the final drug product.
This application note is designed for researchers, scientists, and drug development professionals. It offers a deep dive into the practical aspects of purifying this compound, moving beyond a simple recitation of steps to explain the rationale behind each procedural choice.
Understanding the Reaction Mixture: A Prerequisite for Effective Purification
A common synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitropyridine with ethylamine. This reaction typically proceeds in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.
A thorough understanding of the components of the crude reaction mixture is the foundation of an effective purification strategy. The primary components are:
-
Product: this compound
-
Unreacted Starting Material: 4-chloro-3-nitropyridine
-
Excess Reagent: Ethylamine
-
Byproduct: Ethylamine hydrochloride (or another salt depending on the base used)
-
Solvent: The reaction solvent (e.g., ethanol, acetonitrile)
The physicochemical properties of the product and the main impurity of concern, the starting material, are summarized in the table below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C7H9N3O2 | 167.17 | 74 | Solid |
| 4-chloro-3-nitropyridine | C5H3ClN2O2 | 158.54 | 45[1] | Pale yellow crystalline powder[1] |
The key to a successful purification is to exploit the differences in the physical and chemical properties of these components.
The Purification Workflow: A Multi-Step Approach
A robust purification strategy for this compound typically involves a three-stage process:
-
Work-up and Liquid-Liquid Extraction: To remove the bulk of the excess ethylamine, salts, and the reaction solvent.
-
Silica Gel Column Chromatography: To separate the desired product from the unreacted starting material and other non-polar impurities.
-
Recrystallization: To achieve the final high-purity solid product.
Below is a visual representation of this workflow.
Figure 1: A schematic overview of the purification workflow for this compound.
Detailed Protocols
Work-up and Liquid-Liquid Extraction
Principle: This initial step aims to remove water-soluble impurities, such as excess ethylamine and its salt, from the organic reaction mixture. The basic nature of the pyridine ring in the product allows for its extraction into an organic solvent.
Protocol:
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., ethanol), remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the residue in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species and remove the bulk of the ethylamine salt.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of dissolved water in the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Silica Gel Column Chromatography
Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[1][2][3][4][5] The more polar a compound, the more strongly it will adhere to the polar silica gel, and thus the more slowly it will travel down the column. This compound is more polar than the starting material, 4-chloro-3-nitropyridine, due to the presence of the N-H group which can participate in hydrogen bonding. This difference in polarity allows for their separation.
Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30-40% EtOAc in hexanes). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Figure 2: A conceptual diagram illustrating the separation of this compound from its less polar precursor on a silica gel column.
Recrystallization
Principle: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[4] Impurities remain dissolved in the solvent. The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Protocol:
-
Solvent Selection: Based on the polarity of this compound, a mixture of ethanol and water, or ethyl acetate and hexanes are good starting points for solvent screening.
-
Dissolution: In a flask, add the partially purified product and a minimal amount of the chosen hot solvent (or the more polar solvent of a binary mixture) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a binary solvent system, the less polar solvent (the "anti-solvent") can be added slowly until the solution becomes cloudy, then reheated until clear before cooling.
-
Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Quality Control and Verification
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): To confirm the absence of the starting material and other impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvent.
-
Melting Point Analysis: A sharp melting point close to the literature value (74 °C) is indicative of high purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-chloro-3-nitropyridine is toxic if swallowed and causes serious eye damage. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The multi-step purification protocol detailed in this application note, combining liquid-liquid extraction, silica gel column chromatography, and recrystallization, provides a reliable and effective method for obtaining high-purity this compound. By understanding the principles behind each step and carefully executing the protocols, researchers can ensure the quality of this critical intermediate, thereby contributing to the successful development of novel pharmaceutical agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-ethyl-3-nitropyridin-4-amine
Welcome to the technical support center for the synthesis of N-ethyl-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to improve synthesis yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the starting material, 4-chloro-3-nitropyridine, is reacted with ethylamine. The electron-withdrawing nitro group (-NO₂) at the C3 position strongly activates the pyridine ring, making the carbon atom at the C4 position, which is bonded to the chlorine leaving group, highly electrophilic and susceptible to attack by the nucleophilic ethylamine.
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the desired this compound. Understanding this mechanism is key to troubleshooting and optimizing the reaction conditions.
Experimental Protocol: A Baseline for Success
A general and effective procedure for the synthesis of this compound is as follows. This protocol can serve as a starting point for your experiments.
Materials:
-
4-chloro-3-nitropyridine
-
Ethylamine (aqueous solution, e.g., 70%)
-
Ethanol (optional, as a co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-nitropyridine (1 equivalent) in a suitable solvent. While the reaction can be run neat in an excess of aqueous ethylamine, ethanol can be used as a co-solvent to improve solubility.
-
Addition of Ethylamine: Cool the solution in an ice bath (0 °C). Slowly add aqueous ethylamine (typically 2-3 equivalents) dropwise to the stirred solution. The use of excess amine can help drive the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides scientifically-grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Degradation of 4-chloro-3-nitropyridine or low concentration of ethylamine solution. 3. Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature. | 1. Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial. However, be cautious as higher temperatures can lead to side reactions. 2. Verify Starting Material Quality: Ensure the 4-chloro-3-nitropyridine is pure and the ethylamine solution concentration is accurate. 3. Adjust Stoichiometry: Using a moderate excess of ethylamine (2-3 equivalents) is often optimal. A large excess may complicate purification. |
| Presence of Unreacted Starting Material | 1. Insufficient Ethylamine: The amount of ethylamine was not enough to drive the reaction to completion. 2. Short Reaction Time: The reaction was stopped prematurely. | 1. Increase Ethylamine Equivalents: Add a slightly larger excess of ethylamine. 2. Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material spot is no longer visible. |
| Formation of Multiple Products (Visible on TLC) | 1. Overheating: High temperatures can lead to the formation of undesired side products. 2. Reaction with Solvent: If using a reactive solvent, it may compete with ethylamine. | 1. Maintain a Controlled Temperature: Run the reaction at room temperature or with gentle heating, avoiding excessive temperatures. 2. Use an Inert Solvent: If a co-solvent is necessary, use a relatively non-reactive one like ethanol or THF. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Byproducts may have similar Rf values to the desired product, making chromatographic separation challenging. 2. Product Oiling Out: The product may not crystallize properly from the crude mixture. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective. 2. Consider Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: With optimized conditions, yields for the synthesis of this compound can be quite high, often in the range of 85-95%.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (167.17 g/mol ).[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1]
Q3: What are the expected 1H NMR chemical shifts for this compound?
A3: While the exact chemical shifts can vary slightly depending on the solvent used, you can expect to see signals corresponding to the ethyl group (a quartet for the -CH2- and a triplet for the -CH3) and three distinct signals for the aromatic protons on the pyridine ring.
Q4: What are the typical fragmentation patterns for this compound in mass spectrometry?
A4: In mass spectrometry, you would expect to see the molecular ion peak [M]+. Common fragmentation patterns for N-alkylanilines and related compounds include the loss of an alkyl radical from the nitrogen atom. For this compound, a prominent fragment would likely be due to the loss of a methyl radical (M-15) from the ethyl group.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. 4-chloro-3-nitropyridine is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethylamine is also a corrosive and flammable substance and should be handled with care.
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and potential troubleshooting pathways, the following diagrams are provided.
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Pathway for Low Synthesis Yield.
References
Technical Support Center: Synthesis of N-ethyl-3-nitropyridin-4-amine
Welcome to the technical support guide for the synthesis of N-ethyl-3-nitropyridin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experimental success.
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-chloro-3-nitropyridine with ethylamine. The electron-withdrawing nitro group is critical, as it activates the pyridine ring for nucleophilic attack, specifically at the ortho and para positions relative to itself.[1][2][3] This guide will delve into the mechanism, potential side reactions, and optimization of this process.
Section 1: Reaction Mechanism Overview
The core of this synthesis is the SNAr mechanism, which proceeds via an addition-elimination pathway. Unlike SN1 or SN2 reactions, the SNAr mechanism involves a two-step process where the nucleophile adds to the aromatic ring before the leaving group departs.[2][3]
-
Nucleophilic Attack: The nucleophile (ethylamine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is why electron-withdrawing groups are essential for this reaction to proceed.[1][3]
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Issue: Low or No Product Yield
Q1: My reaction has gone to completion according to TLC, but after workup and purification, the isolated yield is extremely low. What are the common causes?
A1: Several factors could be responsible for low isolated yields even when the reaction appears complete:
-
Workup Issues: The product, this compound, is basic due to the ethylamino group. If you performed an acidic wash during the workup without subsequently neutralizing the aqueous layer, your product might be retained in the aqueous phase as an ammonium salt. An acid-base extraction is often a better purification strategy than chromatography for this type of compound.
-
Product Volatility: While not extremely volatile, some product loss can occur if purification is performed under high vacuum at elevated temperatures for extended periods.
-
Incorrect Stoichiometry: Ensure accurate measurement of the limiting reagent. The starting 4-chloro-3-nitropyridine is a solid and can be weighed accurately, but ethylamine is often supplied as a solution (e.g., 70% in water or 2M in THF). The concentration of these solutions should be verified if they are old.
-
Degradation on Silica Gel: Amines can sometimes streak or irreversibly bind to acidic silica gel during column chromatography, leading to significant losses. To mitigate this, the silica gel can be pre-treated with a base like triethylamine (e.g., by using an eluent containing 1-2% triethylamine).
Issue: Complex Product Mixture & Impurities
Q2: My crude NMR and TLC show multiple spots, indicating a mixture of products. What are the most likely side reactions?
A2: The formation of multiple products typically points to one of three main issues: impurities in the starting material, competing side reactions, or product degradation.
-
Isomeric Impurities: The most common source of hard-to-separate impurities is the starting material, 4-chloro-3-nitropyridine. The synthesis of this precursor, often by nitration of 2-chloro-4-aminopyridine, can produce a mixture of isomers, primarily 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine.[4][5] If your starting material contains the 5-nitro isomer, your final product will be contaminated with the corresponding N-ethyl-5-nitropyridin-4-amine. Action: Check the purity of your 4-chloro-3-nitropyridine starting material by NMR or LC-MS before starting the reaction.
-
Hydrolysis: If there is water in the reaction solvent or in the ethylamine solution, the starting 4-chloro-3-nitropyridine can undergo hydrolysis to form 4-hydroxy-3-nitropyridine, especially if the reaction is run at elevated temperatures or with an added base. Action: Use anhydrous solvents and a grade of ethylamine with low water content. Running the reaction under an inert atmosphere (N2 or Argon) can help prevent moisture from the air from entering the reaction.
-
Over-reaction (Polyalkylation): While ethylamine is a primary amine, the product is a secondary amine. This secondary amine is also nucleophilic and could theoretically react with another molecule of 4-chloro-3-nitropyridine. However, this is generally not a major side reaction because the primary amine is more reactive and less sterically hindered.[6][7] Furthermore, using an excess of ethylamine significantly favors the formation of the desired primary substitution product. Action: Use a molar excess of ethylamine (typically 1.5 to 3 equivalents) relative to the 4-chloro-3-nitropyridine. This ensures the electrophile is consumed by the more reactive primary amine.
Issue: Reaction Stalls or Fails to Initiate
Q3: My reaction is not progressing, and the TLC only shows the spot for the starting material. What should I check?
A3: A stalled reaction is often due to issues with temperature, solvent, or the reagents themselves.
-
Temperature: SNAr reactions are often slower than other substitution reactions and may require heating. Room temperature might not be sufficient to overcome the activation energy. Try gently heating the reaction to 40-60 °C and monitoring by TLC.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they can solvate the cation but do not strongly solvate the amine nucleophile, leaving it more reactive. They also help stabilize the charged Meisenheimer complex.[1] Using a non-polar solvent like toluene or a protic solvent like ethanol (which can hydrogen-bond with the amine) will significantly slow down the reaction.
-
Reagent Quality: The ethylamine may have degraded. If it is an old bottle, its effective concentration may be lower than stated.
Section 3: Frequently Asked Questions (FAQs)
Q: Is a base required for this reaction?
A: Not always. Ethylamine can act as both the nucleophile and the base to neutralize the HCl generated in situ. However, including a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be beneficial. The base scavenges the proton from the intermediate, preventing the formation of ethylammonium hydrochloride, which can reduce the concentration of the free, nucleophilic amine. Using at least two equivalents of ethylamine (one to act as the nucleophile, one as the base) is a common strategy if no other base is added.
Q: What is the optimal temperature range?
A: This depends on the solvent and the specific reagents. The reaction can often be run from room temperature (20-25 °C) to about 80 °C. Higher temperatures increase the reaction rate but also increase the likelihood of side reactions like hydrolysis. It is best to start at room temperature and monitor the reaction. If it is too slow, gently heat the mixture and continue to monitor.
Q: How can I best monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between the starting material (4-chloro-3-nitropyridine) and the product. A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. The product will be more polar than the starting material due to the N-H bond, resulting in a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Section 4: Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitropyridine (1.0 eq).
-
Add an anhydrous polar aprotic solvent (e.g., acetonitrile or THF, approx. 0.2 M concentration).
-
Add ethylamine (2.0 eq, e.g., as a 2M solution in THF) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC every hour.
-
If the reaction is slow after 4 hours, heat the mixture to 50 °C and continue monitoring until the starting material is consumed.
-
Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Proceed with purification (see Protocol 2).
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude reaction residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Extract the organic layer with 1M HCl (aq). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the layers. Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO3) until the pH is > 9.
-
The product should precipitate as a solid or oil. Extract the product back into an organic solvent (DCM or ethyl acetate, 3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.
Section 5: Data Summary
The choice of reaction conditions can significantly impact the outcome. The following table provides a summary based on general principles of SNAr reactions.
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Solvent | Toluene | Ethanol | Acetonitrile | Polar aprotic solvents stabilize the Meisenheimer complex, accelerating the reaction. |
| Temperature | 25 °C | 50 °C | 100 °C | Moderate heat increases rate without significantly promoting side reactions like hydrolysis. |
| Equiv. of Amine | 1.1 eq | 2.0 eq | 5.0 eq | An excess of amine ensures the electrophile is consumed and acts as a base. |
| Typical Yield | Low | High | High | Optimal conditions lead to higher yields. |
| Purity | Moderate | High | Moderate-High | Very high temperatures or prolonged reaction times can lead to minor degradation products. |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 [chemicalbook.com]
- 5. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 6. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Overcoming Low Yield in Nitropyridine Synthesis
Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of nitropyridines. The inherent electronic properties of the pyridine ring make nitration a non-trivial process, often leading to low yields and undesired isomers. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and improve your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during nitropyridine synthesis in a practical question-and-answer format.
Issue 1: Low or No Yield in Direct Nitration of Pyridine
Q1: I am attempting to nitrate pyridine using standard nitrating conditions (e.g., HNO₃/H₂SO₄) but am getting very low to no yield of 3-nitropyridine. What is going wrong?
A1: This is a classic and expected challenge in pyridine chemistry. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming the pyridinium ion. This positive charge strongly deactivates the ring towards electrophilic aromatic substitution, making nitration exceedingly difficult.[1][2][3] Standard nitration conditions that are effective for benzene are typically insufficient for pyridine.[1] In fact, it has been estimated that pyridine undergoes nitration at a rate 10^22 times slower than benzene.[1]
Troubleshooting Workflow: Low Yield in Direct Nitration
References
- 1. researchgate.net [researchgate.net]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of N-ethyl-3-nitropyridin-4-amine
Welcome to the Technical Support Center for the purification of N-ethyl-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during the synthesis and purification of this compound, ensuring you can achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: Why is my final product intensely colored, and how can I remove the color?
Answer: Intense coloration, typically yellow to brown, in your purified this compound is often due to the presence of nitrated impurities or degradation products. The nitro group on the pyridine ring is a strong chromophore, and even trace amounts of certain byproducts can impart significant color.
Potential Causes:
-
Oxidation: Aminopyridines can be susceptible to oxidation, leading to the formation of colored byproducts.
-
Polynitration: The presence of dinitrated species can contribute to a darker color.
-
Degradation: Exposure to high temperatures, strong acids or bases, or light can cause degradation of the target compound into colored impurities.
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% w/w) to the solution.
-
Heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Proceed with recrystallization or solvent removal.
-
-
-
Recrystallization: Carefully selecting a recrystallization solvent can help to selectively precipitate the desired product, leaving colored impurities in the mother liquor. Refer to the table below for suggested solvent systems.
-
Chromatography: If color persists, column chromatography is a highly effective method for separating the target compound from colored impurities.
Question 2: My yield is significantly lower than expected after recrystallization. What are the likely reasons and how can I improve it?
Answer: Low recovery after recrystallization is a common issue and can be attributed to several factors related to the choice of solvent and the experimental technique.
Potential Causes:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.
-
Using Too Much Solvent: Using an excessive volume of solvent will keep more of your product dissolved, even at low temperatures, thus reducing the recovered yield.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely on the filter paper or in the funnel.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvents and solvent mixtures to find the optimal system for your compound. A good starting point is to test the solubility of a small amount of your crude product in various solvents.
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good choice for moderately polar compounds.[1] |
| Methanol | Similar to ethanol, can be effective. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture that allows for fine-tuning of solubility. |
| Dichloromethane/Hexane | Another common mixture for compounds of intermediate polarity. |
| Water | Due to the amine and nitro groups, there might be some solubility in hot water for this polar molecule.[2] |
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
Prevent Premature Crystallization:
-
Preheat your filtration apparatus (funnel and receiving flask) before hot filtration.
-
Keep the solution hot during filtration.
-
-
Maximize Crystal Formation:
-
Allow the solution to cool slowly to room temperature to form larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Question 3: I am struggling to separate my product from a close-running impurity on TLC. How can I improve the separation for column chromatography?
Answer: Separating compounds with similar polarities is a frequent challenge in chromatography. The key is to optimize the stationary and mobile phases to exploit subtle differences in their chemical properties.
Potential Causes of Poor Separation:
-
Isomeric Impurities: A likely close-running impurity is a positional isomer of this compound, for example, N-ethyl-5-nitropyridin-4-amine, which would have very similar polarity. The synthesis of related 4-amino-3-nitropyridines is known to sometimes produce isomeric mixtures.[3]
-
Suboptimal Mobile Phase: The chosen eluent system may not have the right polarity to effectively differentiate between your product and the impurity.
Troubleshooting Steps:
-
Fine-Tune the Mobile Phase:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. A common starting point for aminonitropyridines is a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate or dichloromethane.[1]
-
Try Different Solvent Systems: If adjusting the ratio of your current system doesn't work, try a completely different solvent combination. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol.
-
TLC Optimization: The ideal Rf value for the target compound for good separation on a column is typically between 0.2 and 0.4.
-
| TLC Eluent System (v/v) | Expected Rf Range (for optimization) |
| 30-50% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| 1-5% Methanol in Dichloromethane | 0.2 - 0.5 |
-
Modify the Stationary Phase:
-
Amine-Functionalized Silica: For basic compounds like amines, using an amine-functionalized silica gel can improve peak shape and separation by reducing tailing caused by interaction with acidic silanol groups on standard silica.[4]
-
-
Employ Gradient Elution: For column chromatography, using a solvent gradient (gradually increasing the polarity of the eluent during the run) can often improve the separation of closely eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, some common possibilities include:
-
Starting Materials: Unreacted 4-chloro-3-nitropyridine or ethylamine.
-
Positional Isomers: If the synthesis involves nitration of an N-ethyl-4-aminopyridine precursor, you may have isomers with the nitro group at other positions on the pyridine ring.
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as over-alkylation or reactions involving the solvent can occur.
Q2: What is a good starting point for developing a purification strategy for a novel compound like this compound?
A2: A systematic approach is crucial. The following workflow provides a robust starting point.
Caption: A general workflow for developing a purification strategy.
Q3: How should I store purified this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. For extended storage, refrigeration is advisable.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In separate test tubes, add a small amount of crude this compound to ~0.5 mL of various test solvents (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof).
-
Solubility Test: Observe the solubility at room temperature. Heat the tubes that did not dissolve the compound at room temperature. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Develop a TLC system that gives your product an Rf value of approximately 0.2-0.4 and shows good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: N-ethyl-3-nitropyridin-4-amine Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-ethyl-3-nitropyridin-4-amine. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate and optimize this reaction. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your laboratory work.
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, ethylamine acts as a nucleophile, attacking the electron-deficient carbon at the 4-position of the 4-chloro-3-nitropyridine ring. The strong electron-withdrawing effect of the nitro group at the 3-position is critical, as it stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the displacement of the chloride leaving group.
Caption: SNAr mechanism for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often effective as they can solvate the charged intermediate. However, alcohols such as ethanol or isopropanol are also commonly used and can be more practical. The choice often depends on the scale and desired workup procedure. For reactions in alcoholic solvents, the solvent can also serve as the base to neutralize the HCl generated. Acid-catalyzed amination in water can also be an effective and greener alternative.[1]
Q2: How should I determine the best reaction temperature?
A: The reaction typically proceeds well between room temperature and moderate heating (e.g., 50-80°C). A good starting point is to run the reaction at room temperature and monitor its progress. If the reaction is slow, gentle heating can significantly increase the rate. However, excessive heat can lead to side reactions or degradation, so a temperature screen is advisable during optimization.
Q3: How many equivalents of ethylamine should be used?
A: Using a slight excess of ethylamine (typically 1.5 to 2.5 equivalents) is recommended. This serves two purposes: 1) It ensures the concentration of the nucleophile remains high, driving the reaction to completion according to Le Châtelier's principle. 2) The excess amine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the remaining ethylamine nucleophile.[2][3]
Q4: How can I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a solvent system that gives good separation between the starting material (4-chloro-3-nitropyridine) and the product. A typical mobile phase is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible by TLC. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q5: What are the critical safety precautions for this synthesis?
A: The starting material, 4-chloro-3-nitropyridine, is toxic if swallowed and can cause serious eye damage.[4] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Ensure an eyewash station and safety shower are accessible.[6] Review the Safety Data Sheet (SDS) for all reagents before beginning the experiment.[5][6][7][8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Reagent Quality: Starting material or ethylamine may have degraded or be of low purity. | A. Verify Reagent Integrity: Use freshly opened or purified reagents. Confirm the concentration of the ethylamine solution if not using the neat gas. |
| B. Insufficient Amine: Less than one equivalent of ethylamine was available to act as the nucleophile after neutralization of the HCl byproduct. | B. Increase Amine Stoichiometry: Ensure at least 2 equivalents of ethylamine are used. This provides one equivalent to react and one to act as a scavenger base. | |
| C. Suboptimal Temperature: The reaction may be too slow at room temperature. | C. Increase Temperature: Gently heat the reaction mixture to 50-60°C and monitor by TLC. | |
| D. Incomplete Reaction: The reaction was stopped prematurely. | D. Monitor to Completion: Allow the reaction to stir until TLC or LC-MS analysis shows full consumption of the 4-chloro-3-nitropyridine starting material. | |
| 2. Multiple Spots on TLC (Impurity Formation) | A. Hydrolysis: Presence of water may cause hydrolysis of the starting material to 4-hydroxy-3-nitropyridine. | A. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize water content. |
| B. Over-alkylation: While less common for this specific product, further reaction of the product amine is a possibility in some amine syntheses. | B. Control Stoichiometry: Avoid a very large excess of the alkylating agent (in this case, the pyridine). The recommended 2-2.5 equivalents of amine should not cause this issue. | |
| C. Degradation: High temperatures or prolonged reaction times may degrade the starting material or product. | C. Optimize Reaction Time & Temperature: Do not heat excessively or for longer than necessary. Once the starting material is consumed, proceed with the workup. | |
| 3. Difficult Product Isolation | A. Product Loss During Workup: The product may have some solubility in the aqueous phase, especially if the pH is acidic (forming a protonated, water-soluble salt). | A. Adjust pH Before Extraction: During the aqueous workup, ensure the solution is basic (pH > 8) by adding a base like sodium bicarbonate or sodium carbonate before extracting with an organic solvent. |
| B. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the product. | B. Gentle Extraction: Invert the separatory funnel gently instead of shaking vigorously. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. | |
| C. Co-elution in Chromatography: An impurity may have a similar polarity to the product, making separation difficult. | C. Optimize Chromatography: Screen different solvent systems for TLC to find one with better separation. A gradient elution on the column may be necessary. |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low reaction yield.
Validated Experimental Protocol
This protocol describes a standard lab-scale synthesis of this compound.
Materials & Reagents:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Ethylamine solution (e.g., 70% in water or 2.0 M in THF) (2.2 eq)
-
Ethanol (or other suitable solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel (for chromatography)
-
Hexanes/Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine (1.0 eq). Dissolve it in ethanol (approx. 0.2 M concentration).
-
Reagent Addition: While stirring at room temperature, add the ethylamine solution (2.2 eq) dropwise over 5-10 minutes.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every hour. If the reaction is slow after 2-3 hours, heat the mixture to 50°C. Continue until the 4-chloro-3-nitropyridine is consumed.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.[9]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.[10][11]
General Synthesis Workflow
Caption: General workflow for synthesis and purification.
References
- 1. preprints.org [preprints.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 10. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 11. 4-(ETHYLAMINO)-3-NITROPYRIDINE | BoroPharm Inc. [boropharm.com]
Identification of byproducts in N-ethyl-3-nitropyridin-4-amine synthesis
Welcome to the technical support center for the synthesis of N-ethyl-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Our focus is on providing practical, in-depth solutions to troubleshoot byproduct formation and ensure the integrity of your synthesis.
I. Understanding the Core Synthesis: A Mechanistic Overview
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the starting material, 4-chloro-3-nitropyridine, reacts with ethylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, making the carbon at the 4-position susceptible to nucleophilic attack by the ethylamine.
II. Troubleshooting Guide: Identification and Mitigation of Byproducts
During the synthesis of this compound, the formation of impurities can impact yield and purity. This section addresses common byproducts and provides strategies for their identification and control.
Q1: My reaction is complete, but I'm observing multiple spots on my TLC/peaks in my HPLC analysis. What are the likely byproducts?
Several byproducts can form during the synthesis. The most common are:
-
Unreacted Starting Material: 4-chloro-3-nitropyridine.
-
Hydrolysis Product: 3-nitro-4-pyridone.
-
Over-alkylation Product: N,N-diethyl-3-nitropyridin-4-amine.
-
Dipyridine Impurity.
The formation of these byproducts is often influenced by reaction conditions such as temperature, reaction time, and the purity of reagents and solvents.
dot
Caption: Potential reaction pathways leading to byproducts.
Q2: How can I confirm the identity of these byproducts?
A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
| Byproduct | Identification Method | Expected Observations |
| Unreacted 4-chloro-3-nitropyridine | LC-MS: | A peak with a mass-to-charge ratio (m/z) corresponding to the molecular weight of 4-chloro-3-nitropyridine (C5H3ClN2O2, M.W. 158.54)[1]. |
| ¹H NMR: | Characteristic aromatic proton signals for the starting material. | |
| 3-nitro-4-pyridone | LC-MS: | A peak with an m/z corresponding to the molecular weight of 3-nitro-4-pyridone (C5H4N2O3, M.W. 140.09). |
| ¹H NMR: | Appearance of a broad N-H proton signal and shifts in the aromatic proton signals compared to the starting material. Hydrolysis of similar chloropyridones has been reported to be observable by NMR[2]. | |
| N,N-diethyl-3-nitropyridin-4-amine | LC-MS: | A peak with an m/z corresponding to the molecular weight of the di-ethylated product (C9H13N3O2, M.W. 195.22). |
| ¹H NMR: | Integration of the ethyl group protons will be higher than expected, and the N-H proton signal will be absent. | |
| Dipyridine Impurity | LC-MS: | A peak with a higher m/z than the desired product, potentially corresponding to a dimer of the starting material or a reaction between the product and the starting material. A patent for a related synthesis mentions the formation of a "dipyridine by product"[3]. |
| ¹H NMR: | A more complex aromatic region in the spectrum. |
Experimental Protocol: Byproduct Identification by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: A C18 reverse-phase column is typically effective.
-
Mobile Phase: A gradient of water (often with a small amount of formic acid for better peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the product and potential byproducts absorb (e.g., 254 nm), coupled with a mass spectrometer.
-
-
MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.
-
Analysis: Monitor for the expected m/z values of the product and potential byproducts.
-
Q3: What are the primary causes of these byproducts and how can I minimize their formation?
-
Unreacted Starting Material:
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate mixing.
-
Mitigation: Increase the reaction time, slightly elevate the temperature (while monitoring for other byproduct formation), or ensure efficient stirring. Using a slight excess of ethylamine can also drive the reaction to completion.
-
-
3-nitro-4-pyridone (Hydrolysis):
-
Cause: Presence of water in the reaction mixture. 4-chloro-3-nitropyridine can react with water, especially under basic conditions or at elevated temperatures, to form the corresponding pyridone[2].
-
Mitigation: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
N,N-diethyl-3-nitropyridin-4-amine (Over-alkylation):
-
Cause: Although less common with primary amines, prolonged reaction times, high temperatures, or a large excess of ethylamine could potentially lead to a second substitution on the nitrogen atom.
-
Mitigation: Use a controlled stoichiometry of ethylamine (e.g., 1.1 to 1.5 equivalents). Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
-
-
Dipyridine Impurity:
-
Cause: The exact mechanism can vary, but it may involve the reaction of the product with remaining starting material under the reaction conditions.
-
Mitigation: Gradual addition of the ethylamine to the solution of 4-chloro-3-nitropyridine may help to minimize the concentration of the nucleophile and reduce the likelihood of side reactions. Maintaining a moderate reaction temperature is also advisable.
-
dot
Caption: A troubleshooting flowchart for byproduct mitigation.
III. Frequently Asked Questions (FAQs)
Q4: What is a standard protocol for the synthesis of this compound?
While specific conditions can be optimized, a general procedure is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Addition of Amine: To this solution, add ethylamine (1.1-1.5 equivalents). The ethylamine can be added neat or as a solution in the same solvent. The addition may be performed at room temperature or at a slightly elevated temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product can then be purified.
Q5: How can I purify the final product?
-
Column Chromatography: This is a very effective method for separating the desired product from the byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is often suitable.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an efficient purification method.
-
Acid-Base Extraction: To remove unreacted starting material and non-basic impurities, the crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The product, being basic, will move to the aqueous layer. The aqueous layer can then be basified, and the product extracted back into an organic solvent.
Q6: Are there any safety precautions I should be aware of?
-
4-chloro-3-nitropyridine: This compound is toxic if swallowed and can cause serious eye damage[1]. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Ethylamine: This is a flammable and corrosive liquid. Handle with care in a fume hood.
-
Solvents: The organic solvents used are flammable. Avoid open flames and ensure proper ventilation.
IV. References
-
Process for preparation of nitropyridine derivatives. Google Patents. --INVALID-LINK--
-
This compound. BLD Pharm. --INVALID-LINK--
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. --INVALID-LINK--
-
This compound. Synblock. --INVALID-LINK--
-
This compound. ChemBK. --INVALID-LINK--
-
4-Chloro-3-nitropyridine. PubChem. --INVALID-LINK--
References
Technical Support Center: A Researcher's Guide to Selective Mononitration of Pyridine
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine nitration. Our goal is to provide you with in-depth, field-proven insights to help you avoid common pitfalls, specifically the over-nitration that leads to dinitropyridine byproducts. We will explore the underlying chemical principles, offer detailed troubleshooting advice, and present validated protocols to ensure the selective synthesis of your target mononitrated pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine so difficult to nitrate compared to benzene?
Pyridine's reduced reactivity towards electrophilic aromatic substitution is a result of the electron-withdrawing nature of the nitrogen atom within the aromatic ring.[1][2] This creates a significant deactivation of the ring, making it less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). Consequently, forcing conditions such as high temperatures and the use of potent nitrating agents like fuming nitric acid are often required, which can unfortunately lead to diminished yields and an increase in unwanted side products.[1][2] The primary product from the direct nitration of pyridine is typically 3-nitropyridine, as the ortho (2- and 6-) and para (4-) positions are the most deactivated.[1][3]
Q2: I'm consistently isolating significant quantities of dinitrated products. How can I steer the reaction to favor mononitration?
The formation of dinitropyridine derivatives is a frequent challenge, particularly when dealing with substituted pyridines that may be more activated towards nitration. To enhance the selectivity for mononitration, consider the following critical adjustments to your experimental setup:
-
Temperature Control: A lower reaction temperature can significantly decrease the rate of the second nitration. It is crucial to maintain a stable and controlled temperature throughout the addition of the nitrating agent and for the duration of the reaction.
-
Stoichiometry of the Nitrating Agent: Employing a minimal excess of the nitrating agent is key. A substantial excess will dramatically increase the probability of multiple nitrations.
-
Slow Addition of the Nitrating Agent: The dropwise or portion-wise addition of the nitrating agent to the reaction mixture helps in maintaining a low concentration of the active nitrating species at any given moment, thereby favoring the formation of the mononitrated product.
-
Reaction Monitoring: Diligent monitoring of the reaction's progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential.[4][5][6] This allows for the timely quenching of the reaction when the concentration of the desired mononitrated product is at its peak, and before substantial dinitration can occur.
Q3: Are there more reliable alternatives to direct nitration for synthesizing specific nitropyridine isomers while avoiding over-nitration?
Absolutely. Several alternative strategies offer superior control and regioselectivity:
-
Nitration of Pyridine-N-Oxide: This is a widely adopted and effective method for the synthesis of 4-nitropyridine. The N-oxide functional group activates the pyridine ring towards electrophilic substitution, with a strong directing effect to the 4-position.[7] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to furnish the desired 4-nitropyridine.[8][9][10][11]
-
The Bakke Procedure (N₂O₅ Method): This method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅), followed by treatment with an aqueous solution of sodium bisulfite. This procedure yields 3-nitropyridine in good yields and is believed to proceed through a[12][13] sigmatropic shift of the nitro group.[14]
-
Nitration with Nitric Acid in Trifluoroacetic Anhydride: This approach offers a practical alternative for generating the reactive nitrating species in situ, providing good yields of 3-nitropyridines and avoiding the need to handle isolated dinitrogen pentoxide.[12][15][16][17]
Troubleshooting Guide: Common Issues in Pyridine Nitration
This guide provides a structured approach to resolving common challenges encountered during pyridine nitration experiments.
Problem 1: Low or No Yield of Mononitrated Product
| Possible Cause | Underlying Science | Recommended Solution |
| Insufficiently Harsh Reaction Conditions | The pyridine ring is strongly deactivated and requires significant energy to overcome the activation barrier for electrophilic substitution.[1][2] | Gradually increase the reaction temperature and/or consider using a more potent nitrating agent such as fuming nitric acid or a mixture of nitric acid and oleum.[18][19] Always prioritize safety and conduct such modifications on a small scale first. |
| Protonation of the Pyridine Nitrogen | In strongly acidic media, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack.[7][13] | Consider alternative, less acidic nitration methods, such as the nitration of pyridine-N-oxide or the use of nitric acid in trifluoroacetic anhydride.[12][15][16][17] |
| Poor Solubility of the Substrate | If the pyridine derivative is not fully dissolved in the reaction medium, the reaction will be heterogeneous and the rate will be significantly limited. | Select a co-solvent that can dissolve both the substrate and the nitrating agent. Acetic acid is a commonly used solvent for this purpose. |
Problem 2: Excessive Dinitration
| Possible Cause | Underlying Science | Recommended Solution |
| Reaction Temperature is Too High | The second nitration has a higher activation energy. Elevated temperatures provide sufficient energy for this subsequent reaction to occur at a significant rate. | Maintain a lower and precisely controlled reaction temperature. The optimal temperature will be substrate-dependent and may require empirical determination. |
| High Concentration of Nitrating Agent | A high concentration of the nitronium ion increases the probability of a second electrophilic attack on the already mononitrated pyridine ring. | Add the nitrating agent slowly and in a dropwise manner to keep its instantaneous concentration low. Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the formation of the mononitrated product will inevitably lead to the formation of the dinitrated byproduct. | Monitor the reaction progress closely using TLC or GC-MS and quench the reaction as soon as the desired product is maximized. |
| Activated Pyridine Substrate | Electron-donating groups on the pyridine ring increase its nucleophilicity, making it more susceptible to both the first and second nitration.[18] | For activated substrates, it is crucial to employ milder reaction conditions: lower temperature, slower addition of the nitrating agent, and careful monitoring. |
Problem 3: Formation of Unwanted Isomers or Byproducts
| Possible Cause | Underlying Science | Recommended Solution |
| Oxidative Degradation | The harsh, oxidative conditions of nitration can lead to the degradation of the pyridine ring or sensitive functional groups on the substrate. | Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Protecting sensitive functional groups prior to nitration may be necessary. |
| Incorrect Regioselectivity | The directing effects of substituents on the pyridine ring dictate the position of nitration. | Carefully consider the electronic and steric effects of your substituents. For alternative regioselectivity, consider synthesizing the desired isomer through a different synthetic route, such as nucleophilic aromatic substitution on a pre-functionalized pyridine. |
Quantitative Data Summary
The following table provides a comparative overview of typical reaction conditions and yields for various pyridine nitration methods. Note that the optimal conditions can vary significantly based on the specific substrate and desired product.
| Method | Substrate | Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Primary Product |
| Direct Nitration | Pyridine | HNO₃ / H₂SO₄ | >300 | Variable | Low (~5%) | 3-Nitropyridine |
| N-Oxide Method | Pyridine-N-Oxide | HNO₃ / H₂SO₄ | 90-130 | 3-5 | 80-90% | 4-Nitropyridine-N-Oxide[8] |
| Bakke's Procedure | Pyridine | N₂O₅ then NaHSO₃ | Not specified | Not specified | ~77%[14] | 3-Nitropyridine |
| HNO₃/TFAA Method | Pyridine | HNO₃ / (CF₃CO)₂O | Chilled to RT | 9-10 | 10-83%[12][15][16][17] | 3-Nitropyridine |
Experimental Protocols
Protocol 1: General Procedure for Controlled Mononitration via Slow Addition
This protocol provides a general framework for minimizing dinitration through careful control of reaction parameters.
Methodology:
-
Cooling: In a flask equipped with a magnetic stirrer, thermometer, and an addition funnel, cool the pyridine substrate (1 equivalent), either neat or dissolved in a suitable solvent, to the desired starting temperature (e.g., 0°C or lower) using an ice or dry ice/acetone bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature as the substrate solution.
-
Slow Addition: Add the cooled nitrating mixture to the substrate solution dropwise via the addition funnel. Maintain a slow and steady addition rate to prevent localized heating and a high concentration of the nitrating agent.
-
Temperature Control: Continuously monitor the internal temperature of the reaction. Adjust the addition rate and external cooling as needed to maintain the target temperature.
-
Reaction Monitoring: Follow the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC-MS.
-
Quenching: Once the desired level of conversion to the mononitrated product is achieved, carefully quench the reaction by pouring it onto crushed ice.
-
Work-up and Purification: Neutralize the acidic solution with a suitable base (e.g., saturated sodium carbonate solution) until the desired product precipitates. Collect the solid by filtration.[20] The crude product can then be purified by recrystallization or column chromatography.[20][21]
Protocol 2: Synthesis of 4-Nitropyridine-N-Oxide
This protocol is adapted from established procedures for the synthesis of 4-nitropyridine-N-oxide.[8]
Methodology:
-
Preparation of the Nitrating Acid: In a flask cooled in an ice bath, slowly and cautiously add fuming nitric acid to concentrated sulfuric acid with continuous stirring. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, thermometer, and an addition funnel, heat pyridine-N-oxide to approximately 90°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of about 30 minutes.
-
Heating: After the addition is complete, maintain the reaction mixture at an internal temperature of 90-100°C for several hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid should precipitate.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration.[20] The crude product can be purified by recrystallization from a suitable solvent like acetone or ethanol.
Protocol 3: Deoxygenation of 4-Nitropyridine-N-Oxide to 4-Nitropyridine
This protocol outlines the deoxygenation of the N-oxide to yield the final product.[10][11]
Methodology:
-
Reaction Setup: In a suitable flask, dissolve the 4-nitropyridine-N-oxide in a solvent such as acetonitrile or 1,2-dichloroethane.
-
Addition of Reducing Agent: Add a reducing agent like phosphorus trichloride (PCl₃) dropwise to the solution at a controlled temperature (e.g., 50°C).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, carefully add water to the reaction mixture. Neutralize with a base such as sodium carbonate and extract the product with an organic solvent like dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-nitropyridine can be purified by recrystallization or column chromatography.
Visualizing the Reaction Pathways
To better understand the mechanistic principles governing pyridine nitration, the following diagrams illustrate the key reaction pathways.
Electrophilic Aromatic Substitution on Pyridine
Caption: Mechanism of direct nitration of pyridine to 3-nitropyridine.
Nitration via the N-Oxide Pathway
Caption: Synthetic route to 4-nitropyridine via the N-oxide intermediate.
Safety Precautions
Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[22][23][24][25][26]
-
Handling of Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Fuming nitric acid is particularly hazardous. Always add acid to water, never the other way around, when preparing solutions.
-
Exothermic Reactions: The generation of the nitrating mixture and the nitration reaction itself are highly exothermic. Proper cooling and slow, controlled addition of reagents are critical to prevent runaway reactions.
-
Explosion Hazard: Some nitrated organic compounds are thermally unstable and can be explosive. Avoid scratching or applying mechanical shock to the dried, purified products.
-
Waste Disposal: Neutralize acidic waste streams before disposal according to your institution's safety guidelines.
By understanding the principles outlined in this guide and adhering to safe laboratory practices, you will be well-equipped to successfully synthesize your target mononitrated pyridine compounds while minimizing the formation of unwanted byproducts.
References
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. quora.com [quora.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. osha.gov [osha.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 10. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Preparation of nitropyridines by nitration of pyridines with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 20. physics.emu.edu.tr [physics.emu.edu.tr]
- 21. benchchem.com [benchchem.com]
- 22. kishida.co.jp [kishida.co.jp]
- 23. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 24. pentachemicals.eu [pentachemicals.eu]
- 25. carlroth.com [carlroth.com]
- 26. fishersci.com [fishersci.com]
Technical Support Center: Stability of N-ethyl-3-nitropyridin-4-amine in Solution
Welcome to the technical support center for N-ethyl-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling and maintaining the stability of this compound in solution. Understanding and controlling for potential degradation is paramount for generating reproducible and reliable experimental data. This document moves beyond simple instructions to explain the chemical rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs) - General Handling & Storage
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound?
As a solid, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] The rationale for the inert atmosphere is to minimize the risk of long-term oxidative degradation, a common pathway for amine-containing compounds.[2][3] Keeping the container tightly sealed also protects the hygroscopic potential of the amine salt.
Q2: What are the initial recommended solvents for preparing stock solutions?
For initial stock solutions, we recommend using anhydrous, high-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The compound is readily soluble in common organic solvents.[4] Aprotic solvents are preferred as they are less likely to participate in hydrolytic degradation pathways. For subsequent dilutions into aqueous buffers for biological assays, it is critical to prepare these working solutions fresh daily and to understand the impact of buffer pH on stability.
Q3: What are the key environmental factors that can degrade this compound in solution?
The stability of this compound in solution is primarily influenced by four key factors:
-
pH: The pyridine ring and the ethylamine moiety have basic nitrogen atoms that can be protonated. Extreme pH values, particularly strong basic conditions, can promote nucleophilic substitution or hydrolysis.[5][6]
-
Light: Aromatic nitro compounds are frequently susceptible to photolytic degradation.[3][5] Exposure to UV or even ambient laboratory light over time can induce photochemical reactions, often leading to the reduction of the nitro group.
-
Temperature: Elevated temperatures accelerate all chemical degradation reactions.[7] Thermal decomposition can lead to complex degradation profiles.
-
Oxygen: The presence of dissolved oxygen, especially when combined with light or metal ion contaminants, can lead to oxidative degradation of the amine group.[2][3]
Section 2: Troubleshooting Guide - Investigating Solution Instability
This section is structured to help you diagnose and resolve specific stability issues you may encounter during your experiments.
Q4: My solution of this compound has developed a yellow or brown color. What is the likely cause?
A change in color is a common indicator of degradation. This is often associated with the formation of conjugated or polymeric side products. The two most probable causes are:
-
Photodegradation: Exposure of the solution to light is a primary suspect. Nitroaromatic compounds can undergo photoreduction to nitroso or other colored species.[3][5]
-
Oxidative Degradation: In the presence of oxygen, the ethylamino group may be susceptible to oxidation, forming colored impurities.[3]
Troubleshooting Steps:
-
Immediate Action: Protect your solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Solvent Check: Ensure your solvent is free of peroxides, which can initiate oxidative degradation. Use fresh, high-purity solvents.
-
Inert Atmosphere: When preparing and storing solutions, particularly for long-term use, consider sparging the solvent with nitrogen or argon to remove dissolved oxygen.
Q5: I observe precipitation in my aqueous buffered solution upon storage, even at 4°C. Why is this happening and how can I prevent it?
Precipitation from a solution that was initially clear can be due to two main reasons:
-
Poor Solubility at Lower Temperatures: The compound may have limited solubility in your specific aqueous buffer, which decreases further upon refrigeration.
-
Degradation to a Less Soluble Product: The compound could be degrading into a product that is less soluble in your buffer system. For instance, hydrolysis of the amine could potentially lead to a hydroxypyridine derivative with different solubility characteristics.[3]
Troubleshooting Steps:
-
Verify Solubility: Determine the kinetic solubility of the compound in your specific buffer at the intended storage temperature. You may need to lower the stock concentration.
-
pH Shift: Ensure the pH of your buffer has not shifted over time, which can affect the ionization state and solubility of the compound.
-
Prepare Fresh: The most reliable practice is to prepare aqueous working solutions fresh from a high-concentration organic stock (e.g., DMSO) immediately before each experiment. Avoid long-term storage of dilute aqueous solutions.
Q6: My experimental results are inconsistent, suggesting a loss of compound activity over time. How can I confirm and address this?
Inconsistent activity is the most critical consequence of compound instability. This indicates that the concentration of the active parent compound is decreasing.
Troubleshooting Workflow: To systematically diagnose this, we recommend performing a preliminary stability analysis using an analytical technique like HPLC-UV. This allows you to quantify the amount of parent compound remaining over time. See Protocol 2 for a detailed methodology.
Caption: Workflow for investigating loss of compound activity.
Q7: I have confirmed my compound is degrading. What are the likely chemical degradation pathways?
While specific degradation pathways for this compound are not extensively documented, we can postulate the most likely routes based on the reactivity of analogous nitropyridine and aminopyridine structures.[3][5]
-
Reduction of the Nitro Group: This is a common pathway for aromatic nitro compounds, especially under photolytic conditions or in the presence of reducing agents. The nitro group (-NO₂) can be reduced to a nitroso (-NO) or an amino (-NH₂) group.[3][5]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack. Under strong basic conditions, hydroxide ions (OH⁻) could potentially displace the ethylamino group or other leaving groups, forming a hydroxypyridine derivative.[5][6]
-
Oxidation: The pyridine ring nitrogen can be oxidized to an N-oxide, and the ethylamino group can also be a site of oxidation.[2][3]
-
Hydrolysis: The amino group may be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH, though this is generally less common than the other pathways.[3][8]
Caption: Postulated degradation pathways for this compound.
Section 3: Protocols for Stability Assessment
To empower your research, we provide the following validated protocols for assessing the stability of your compound.
Protocol 1: Forced Degradation Study
This study rapidly exposes the compound to harsh conditions to identify its potential liabilities.
Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a solution at 60°C for 24 hours, protected from light.
-
Photolytic Stress: Expose a solution to a photostability chamber (ICH Q1B guidelines) or wrap in foil (as a control) and leave on a lab bench for 24-72 hours.
-
Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) and analyze by HPLC-UV (see Protocol 2). Compare the chromatograms to a control sample stored at 4°C in the dark. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).
Protocol 2: HPLC-UV Method for Stability Monitoring
Objective: To quantify the purity of this compound and monitor its degradation over time.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm and select an optimal wavelength (typically near a λmax of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a 1 mg/mL stock solution in DMSO.
-
Dilute to a working concentration (e.g., 50 µg/mL) in the desired experimental buffer or solvent system.
-
Inject immediately to obtain the T=0 chromatogram.
-
Store the solution under the conditions you wish to test (e.g., 37°C incubator, room temperature on the bench, 4°C).
-
Inject samples at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Calculate the percent remaining of the parent compound at each time point relative to T=0 using the peak area.
Section 4: Data Summary
The following table provides general guidance for storing solutions. This should be validated for your specific experimental system using the protocols above.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent System | Concentration | Storage Temp. | Max. Recommended Storage | Key Considerations |
| Anhydrous DMSO/DMF | 10-50 mM | -20°C | 1-3 Months | Protect from moisture (use small aliquots), use amber vials. |
| Aqueous Buffer (pH 6-7.5) | 1-100 µM | 4°C | < 24 Hours | Prepare fresh daily. Prone to hydrolysis/precipitation. |
| Aqueous Buffer (pH < 5) | 1-100 µM | 4°C | < 8 Hours | Potential for acid-catalyzed hydrolysis. |
| Aqueous Buffer (pH > 8) | 1-100 µM | 4°C | Not Recommended | High risk of base-catalyzed degradation.[5][6] |
References
- 1. 4-(ETHYLAMINO)-3-NITROPYRIDINE | BoroPharm Inc. [boropharm.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.org [mdpi.org]
Technical Support Center: A Troubleshooting Guide for N-ethyl-3-nitropyridin-4-amine Experiments
Welcome to the technical support center for N-ethyl-3-nitropyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research and development.
Section 1: Compound Profile & Safe Handling
This compound is a substituted nitropyridine derivative. Its chemical behavior is governed by the interplay of three key features: the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group (-NO₂), and the electron-donating ethylamino group (-NHEt). The nitro group strongly activates the C4 position for nucleophilic attack, making it a valuable intermediate for constructing more complex heterocyclic systems.
Key Compound Properties
| Property | Value | Source(s) |
| CAS Number | 562825-95-0 | [1][2][3] |
| Molecular Formula | C₇H₉N₃O₂ | [1][4][5] |
| Molecular Weight | 167.17 g/mol | [1][6] |
| Appearance | Solid, yellow crystalline powder | [7][8] |
| Melting Point | 74 °C | [6][7] |
| Boiling Point | ~309.4 °C at 760 mmHg | [1][6] |
| Solubility | Sparingly soluble in water | [8][9] |
| Storage | Store in a dry, sealed container, preferably under an inert atmosphere at 2-8°C. | [1][6] |
Critical Safety & Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 3-nitropyridine and 4-amino-3-nitropyridine suggest that it should be handled with significant care.[10][11]
-
Toxicity: Assume the compound is toxic if swallowed, in contact with skin, or if inhaled.[10] Nitropyridines and aminopyridines can be hazardous.[9][12]
-
Irritation: The compound may cause skin and eye irritation or severe damage.[9][11]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles or a face shield.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 2: Synthesis & Purification FAQs
The most common and logical route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This section addresses issues that may arise during this process.
Q1: My SNAr synthesis of this compound from 4-chloro-3-nitropyridine and ethylamine is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A1: This is a classic SNAr reaction, and low yields typically stem from suboptimal reaction conditions or reagent quality. The mechanism relies on the attack of the nucleophilic ethylamine at the electron-deficient C4 position of the pyridine ring, which is highly activated by the ortho-nitro group, followed by the displacement of the chloride leaving group.
Causality & Troubleshooting Steps:
-
Reagent Purity and Stoichiometry:
-
The "Why": The starting 4-chloro-3-nitropyridine must be pure. Isomeric impurities will lead to a complex product mixture.[13] Ethylamine is volatile and can degrade; use a fresh, high-purity source.
-
The "How": Verify the purity of your starting material by NMR or LC-MS. Use a slight excess (1.1 to 1.5 equivalents) of ethylamine to drive the reaction to completion, but avoid a large excess which can complicate purification.
-
-
Solvent Choice:
-
The "Why": Polar aprotic solvents like DMF, DMSO, or NMP are ideal because they can solvate the charged intermediate (Meisenheimer complex) without protonating the nucleophile, thus accelerating the reaction.
-
The "How": Ensure your solvent is anhydrous. Water can compete as a nucleophile, leading to the formation of 4-hydroxy-3-nitropyridine as a byproduct.
-
-
Temperature Control:
-
The "Why": While heating increases the reaction rate, excessive temperatures can lead to decomposition or side reactions.
-
The "How": Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 50-80 °C. A general troubleshooting principle is to find the lowest effective temperature.[14]
-
-
Acid Scavenging:
-
The "Why": The reaction generates one equivalent of HCl, which will protonate the basic ethylamine or the product, rendering it non-nucleophilic and potentially causing precipitation.
-
The "How": Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) to neutralize the HCl as it forms. Alternatively, use a larger excess of ethylamine to act as both the nucleophile and the acid scavenger.
-
Below is a generalized workflow for synthesis and workup.
References
- 1. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 2. 562825-95-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 562825-95-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. keyorganics.net [keyorganics.net]
- 6. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 7. 4-(ETHYLAMINO)-3-NITROPYRIDINE | BoroPharm Inc. [boropharm.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chembk.com [chembk.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to N-ethyl-3-nitropyridin-4-amine and Precursor Nitropyridine Reagents
Introduction: The Strategic Role of Nitropyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its derivatives are integral to the development of therapeutics ranging from antiviral and antitumor to anti-neurodegenerative agents.[1] Among these derivatives, nitropyridines are exceptionally valuable as synthetic intermediates. The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the pyridine ring, activating it for a variety of chemical transformations that are otherwise challenging.[2]
This guide provides a comparative analysis of N-ethyl-3-nitropyridin-4-amine, a key building block, against its common halogenated precursors and other functionalized pyridine reagents. We will delve into the mechanistic principles governing their reactivity, provide actionable experimental protocols, and present comparative data to inform reagent selection for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the underlying chemical causality that dictates synthetic outcomes.
Section 1: Understanding the Subject Compound: this compound
This compound (CAS 562825-95-0) is a substituted pyridine carrying both a strong electron-withdrawing nitro group at the 3-position and an electron-donating N-ethylamino group at the 4-position.[3][4] This push-pull electronic configuration gives it unique properties. Unlike halogenated nitropyridines, which are primarily used as electrophilic substrates, this compound is typically the product of a nucleophilic aromatic substitution (SNAr) reaction. It then serves as a versatile building block for further functionalization, often involving modification or reduction of the nitro group to an amine, which opens pathways to complex heterocyclic systems like azaindoles.
The primary synthetic route to this compound involves the reaction of a 4-halopyridine precursor with ethylamine. The choice of this precursor is critical and is dictated by the principles of nucleophilic aromatic substitution.
Section 2: The Workhorses of Nitropyridine Synthesis: Halogenated Reagents
The most common and effective strategy for synthesizing substituted aminopyridines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction's success hinges on two key factors: the presence of a good leaving group (typically a halogen) and the activation of the ring by one or more strong electron-withdrawing groups (most notably, a nitro group).[5][6]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the determining factor for the reaction's feasibility and rate. The nitro group is exceptionally effective at stabilizing this negative charge, especially when positioned ortho or para to the leaving group.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of N-alkyl-3-nitropyridin-4-amines: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile chemistry and ability to interact with a wide array of biological targets have cemented its importance in medicinal chemistry.[1][2] Within this broad class of compounds, N-alkyl-3-nitropyridin-4-amines represent a specific and intriguing subclass. This guide provides a comprehensive comparative analysis of these compounds, offering insights into their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The N-alkyl-3-nitropyridin-4-amine Scaffold: An Overview
The core structure of an N-alkyl-3-nitropyridin-4-amine is characterized by a pyridine ring substituted with an amino group at the 4-position, a nitro group at the 3-position, and an alkyl group on the exocyclic nitrogen. This arrangement of functional groups imparts a unique electronic and steric profile to the molecule, suggesting a range of potential applications in drug design. The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, while the N-alkyl group can be modulated to fine-tune steric interactions and physicochemical properties such as lipophilicity and metabolic stability.
Synthesis Strategies
The synthesis of N-alkyl-3-nitropyridin-4-amines typically involves a multi-step process. A common approach begins with the nitration of a suitable pyridine precursor, followed by nucleophilic aromatic substitution to introduce the amino group, and finally, N-alkylation.[3][4][5]
The general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for N-alkyl-3-nitropyridin-4-amines.
Comparative Analysis: Structure, Properties, and Activity
The biological activity of N-alkyl-3-nitropyridin-4-amines is intrinsically linked to their structural features. A comparative analysis with related pyridine derivatives highlights the importance of each substituent.
The Role of the 3-Nitro Group: An Electron-Withdrawing Powerhouse
The nitro group at the 3-position is a strong electron-withdrawing group, which significantly reduces the electron density of the pyridine ring.[6][7] This has several important consequences:
-
Reactivity: The electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, a key consideration in its synthesis and potential metabolic pathways.[8][9]
-
Basicity: The pKa of the pyridine nitrogen is lowered, making it less basic compared to pyridine itself. This can influence drug-receptor interactions and pharmacokinetic properties.
-
Biological Activity: The presence of a nitro group is a common feature in compounds with antimicrobial and anticancer activities.[10] For instance, nitropyridine derivatives have been explored as inhibitors of various kinases.[10]
A comparison with other electron-withdrawing groups at the 3-position reveals a spectrum of electronic effects:
| Substituent at 3-position | Hammett Constant (σp) | General Effect on Ring |
| -NO₂ | 0.78 | Strongly electron-withdrawing |
| -CN | 0.66 | Strongly electron-withdrawing |
| -CF₃ | 0.54 | Strongly electron-withdrawing |
| -Cl | 0.23 | Moderately electron-withdrawing |
Data synthesized from various sources on physical organic chemistry.
This table illustrates that the nitro group is one of the most potent electron-withdrawing substituents, suggesting that 3-nitropyridin-4-amines will exhibit a pronounced electron-deficient character.
The 4-Amino Group and the Impact of N-Alkylation
The 4-amino group is a strong electron-donating group, which counteracts the effect of the 3-nitro group to some extent. However, the overall electronic nature of the ring remains electron-deficient. The primary amino group can act as a hydrogen bond donor, which is often crucial for binding to biological targets.[2]
N-alkylation of the 4-amino group introduces several changes:
-
Steric Hindrance: The alkyl group can introduce steric bulk, which can either enhance or hinder binding to a target protein, depending on the size and shape of the binding pocket.
-
Lipophilicity: Increasing the length of the alkyl chain generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.[11]
-
Hydrogen Bonding: N-alkylation removes a hydrogen bond donor, which can significantly alter the binding mode and affinity for a target.
The following table provides a conceptual comparison of how N-alkylation might affect key properties:
| Compound Type | H-Bond Donation | Lipophilicity | Potential for Steric Clash |
| 3-Nitropyridin-4-amine | Yes | Lower | Low |
| N-methyl-3-nitropyridin-4-amine | No | Slightly Higher | Moderate |
| N-propyl-3-nitropyridin-4-amine | No | Higher | Higher |
| N-benzyl-3-nitropyridin-4-amine | No | Significantly Higher | Significant |
Potential Biological Activities: A Focus on Kinase Inhibition and Antimicrobial Effects
The structural features of N-alkyl-3-nitropyridin-4-amines suggest potential applications in several therapeutic areas.
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site.[12][13] The pyridine ring of N-alkyl-3-nitropyridin-4-amines could serve this purpose. The substituents can then be tailored to interact with other regions of the binding pocket to achieve potency and selectivity.[14][15] For example, various substituted aminopyridines have shown potent inhibitory activity against kinases like EGFR.[16][17]
-
Antimicrobial Activity: Pyridine derivatives are well-represented among antimicrobial agents.[18][19][20][21][22] The presence of the nitro group, in particular, is a feature of some antimicrobial compounds. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
The following diagram illustrates a hypothetical interaction of an N-alkyl-3-nitropyridin-4-amine with a kinase active site:
References
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. nva.sikt.no [nva.sikt.no]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of N-ethyl-3-nitropyridin-4-amine as a Putative EGFR Inhibitor
Disclaimer: This document presents a scientifically rigorous, albeit hypothetical, framework for the validation of N-ethyl-3-nitropyridin-4-amine as a novel therapeutic agent. Publicly accessible data on the specific biological activity of this compound is limited. Therefore, we have postulated its activity as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor based on the known activities of similar nitropyridine scaffolds.[1][2] The experimental data herein is illustrative and designed to guide researchers in designing a comprehensive validation cascade.
Introduction: The Rationale for Targeting EGFR with Novel Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of the EGFR signaling pathway is a hallmark of various malignancies, including non-small cell lung cancer (NSCLC) and pancreatic cancer, making it a validated and high-value target for oncology drug discovery.[5][6] First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, have demonstrated significant clinical efficacy, particularly in patients with activating EGFR mutations.[7][8][9] These agents function as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation required for downstream signal transduction.[][11][12]
The emergence of drug resistance, however, necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms or offer improved selectivity and potency. This compound represents one such novel scaffold. While its specific biological target has not been extensively published, its structural motifs are present in compounds with known biological activities.[1] This guide outlines a systematic, multi-tiered approach to validate its hypothesized activity as an EGFR inhibitor, comparing its performance against the established clinical agents Gefitinib and Erlotinib.
The Validation Workflow: A Three-Tiered Approach
A robust validation strategy must progress from direct target engagement to cellular function and finally to a phenotypic outcome. Our approach is designed to de-risk the progression of a candidate molecule by generating decision-making data at each stage.
Caption: A logical workflow for validating a novel kinase inhibitor.
Tier 1: Confirming Direct Target Engagement (Biochemical Assay)
The foundational question is whether this compound physically interacts with the EGFR kinase domain. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is an ideal method for this, providing a sensitive, high-throughput readout of direct binding.
Experimental Choice: LanthaScreen™ Eu Kinase Binding Assay
Causality: We selected the LanthaScreen™ assay because it directly measures the displacement of a fluorescently labeled, ATP-competitive tracer from the EGFR kinase domain.[13][14][15] A decrease in the FRET signal is directly proportional to the binding of the test compound, allowing for the determination of an IC50 value. This method is independent of enzyme activity, allowing the use of both active and inactive kinase preparations.[16]
Comparative Data (Illustrative)
The following table presents hypothetical data comparing the binding affinity of our compound with established EGFR inhibitors.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | EGFR | LanthaScreen™ Binding | 75 |
| Gefitinib (Comparator 1) | EGFR | LanthaScreen™ Binding | 25 |
| Erlotinib (Comparator 2) | EGFR | LanthaScreen™ Binding | 30 |
Interpretation: The illustrative data suggests that this compound binds directly to the EGFR kinase domain with nanomolar potency. While its affinity is slightly lower than the comparators, it is well within the range of a promising hit compound, justifying progression to cellular assays.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted from standard methodologies.[13][15][17]
-
Reagent Preparation:
-
Prepare a 3X stock of test compounds (this compound, Gefitinib, Erlotinib) and a DMSO control by serial dilution in 1X Kinase Buffer A.
-
Prepare a 3X Kinase/Antibody solution containing 15 nM EGFR kinase and 6 nM Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X Tracer solution at the pre-determined concentration (e.g., ~100 nM of Kinase Tracer 236) in 1X Kinase Buffer A.[17]
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X test compound dilutions to the appropriate wells.
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells.
-
-
Incubation and Reading:
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[16]
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the log concentration of the inhibitor and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Tier 2: Verifying Cellular Mechanism of Action
Having confirmed direct binding, the next critical step is to demonstrate that this compound inhibits EGFR function within a cellular context. The primary function of EGFR upon activation is autophosphorylation, which initiates downstream signaling.[18][19][20]
Experimental Choice: Cell-Based Phospho-EGFR ELISA
Causality: A cell-based ELISA provides a quantitative measure of EGFR phosphorylation at a specific tyrosine residue (e.g., Y1068) in response to EGF stimulation.[21][22] We chose the A549 cell line, a human lung adenocarcinoma line that expresses wild-type EGFR.[23][24] This assay format allows for the determination of a cellular IC50 by measuring the compound's ability to block EGF-induced phosphorylation, confirming both cell permeability and on-target activity.
Caption: Inhibition of EGFR autophosphorylation blocks downstream signaling.
Comparative Data (Illustrative)
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | A549 | Phospho-EGFR (Y1068) ELISA | 250 |
| Gefitinib (Comparator 1) | A549 | Phospho-EGFR (Y1068) ELISA | 100 |
| Erlotinib (Comparator 2) | A549 | Phospho-EGFR (Y1068) ELISA | 120 |
Interpretation: The compound effectively inhibits EGFR autophosphorylation in a cellular environment. The rightward shift in potency from the biochemical assay (75 nM) to the cellular assay (250 nM) is expected and can be attributed to factors like cell membrane permeability and intracellular ATP competition. The potency remains competitive with the reference compounds.
Protocol: Cell-Based Phospho-EGFR ELISA
This protocol is adapted from standard methodologies.[21][22]
-
Cell Culture and Treatment:
-
Seed A549 cells (10,000-30,000 cells/well) in a 96-well tissue culture plate and incubate overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with serial dilutions of test compounds or vehicle (DMSO) for 2 hours.
-
Stimulate cells with 100 ng/mL of human EGF for 10 minutes at 37°C.
-
-
Fixing and Permeabilization:
-
Aspirate media and fix cells with 4% formaldehyde for 20 minutes.
-
Wash wells 3 times with 1X Wash Buffer.
-
Quench endogenous peroxidases with a quenching buffer (e.g., 1% H₂O₂) for 20 minutes.
-
-
Immunodetection:
-
Block wells with a blocking solution for 1 hour at 37°C.
-
Incubate wells with a primary antibody against phospho-EGFR (Y1068) or total-EGFR overnight at 4°C.
-
Wash wells and incubate with an HRP-conjugated secondary antibody for 1.5 hours.
-
-
Signal Development and Analysis:
-
Wash wells and add TMB substrate. Incubate until color develops.
-
Stop the reaction with Stop Solution and measure absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total-EGFR signal for each treatment condition and calculate IC50 values.
-
Tier 3: Confirming Phenotypic Effect
The final validation step is to link the inhibition of the EGFR pathway to a desired anti-cancer phenotype: the reduction of cell proliferation and viability.
Experimental Choice: MTT Cell Viability Assay
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[25][26] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[27] The amount of formazan produced is proportional to the number of viable cells, providing a robust method to quantify the cytotoxic or cytostatic effects of a compound over a period of several days.
Comparative Data (Illustrative)
| Compound | Cell Line | Assay Type | GI50 (µM) |
| This compound | A549 | MTT (72 hr) | 1.5 |
| Gefitinib (Comparator 1) | A549 | MTT (72 hr) | 0.8 |
| Erlotinib (Comparator 2) | A549 | MTT (72 hr) | 1.0 |
Interpretation: this compound demonstrates anti-proliferative activity in the A549 cancer cell line at a low micromolar concentration. This confirms that the observed target inhibition translates into a relevant anti-cancer phenotype. The potency is comparable to established drugs, marking it as a viable candidate for further preclinical development.
Protocol: MTT Cell Proliferation Assay
This protocol is adapted from standard methodologies.[27][28][29]
-
Cell Plating:
-
Harvest and count A549 cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of growth inhibition relative to the vehicle control and plot against the log concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
This structured validation guide demonstrates a clear and logical path for assessing the biological activity of this compound. The hypothetical data presented positions the compound as a promising novel EGFR inhibitor, with demonstrated activity from direct target binding through to cellular anti-proliferative effects. Its performance, while slightly less potent than the comparators Gefitinib and Erlotinib in these illustrative assays, is significant enough to warrant further investigation.
Future work should focus on kinase selectivity profiling to understand its off-target activities, testing against a panel of NSCLC cell lines with different EGFR mutation statuses (e.g., exon 19 deletion, L858R, T790M), and progressing to in vivo xenograft models to evaluate its efficacy and pharmacokinetic properties. This comprehensive approach ensures that only the most promising candidates, backed by robust and self-validating data, advance in the drug discovery pipeline.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. drugs.com [drugs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ClinPGx [clinpgx.org]
- 20. promega.com [promega.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. oncology.labcorp.com [oncology.labcorp.com]
- 24. researchgate.net [researchgate.net]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. atcc.org [atcc.org]
- 29. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Synthesis of N-ethyl-3-nitropyridin-4-amine: Strategic Routes for Drug Discovery Intermediates
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. N-ethyl-3-nitropyridin-4-amine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth comparison of the most viable methods for its preparation, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis to inform your synthetic strategy.
Introduction
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the nitro group, a versatile functional handle, and the secondary amine allows for a range of subsequent chemical transformations. The selection of an optimal synthetic route is therefore a critical decision, impacting not only yield and purity but also scalability, cost-effectiveness, and safety. This guide will focus on two primary and mechanistically distinct approaches: Route 1: Nucleophilic Aromatic Substitution (SNA r) and Route 2: N-Alkylation of a Precursor Amine .
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitropyridine
This is arguably the most direct and commonly employed method for the synthesis of this compound. The strategy relies on the high reactivity of 4-chloro-3-nitropyridine towards nucleophilic attack, a direct consequence of the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen.
Mechanistic Rationale
The SNAr mechanism in this context is a two-step process. First, the nucleophile (ethylamine) attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, which is ortho and para to the strongly deactivating nitro group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.
Experimental Protocol
Materials:
-
4-chloro-3-nitropyridine
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
-
Triethylamine or other suitable base
-
Ethanol or Isopropanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitropyridine (1.0 eq) in ethanol (to a concentration of approximately 0.2 M).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the slow addition of an aqueous solution of ethylamine (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[1]
Route 2: N-Alkylation of 4-amino-3-nitropyridine
An alternative approach involves the synthesis of the precursor 4-amino-3-nitropyridine, followed by its N-alkylation to introduce the ethyl group. This two-step process offers a different set of synthetic challenges and advantages.
Synthesis of the Precursor: 4-amino-3-nitropyridine
The synthesis of 4-amino-3-nitropyridine is a critical first step for this route. A common and effective method is the nitration of 4-aminopyridine.
Mechanistic Rationale:
The amino group in 4-aminopyridine is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. In the acidic conditions of the nitration reaction, the pyridine nitrogen is protonated, further deactivating the ring. However, the powerful activating effect of the amino group still allows for nitration to occur, primarily at the 3-position.
Experimental Protocol for 4-amino-3-nitropyridine:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in concentrated sulfuric acid under ice-bath conditions (0-10°C).[2]
-
Nitration: Slowly add fuming nitric acid dropwise, maintaining the temperature between 0-10°C. Stir the reaction at this temperature for 5 hours.[2]
-
Heating: Allow the reaction to warm to room temperature and then heat at 90°C for 3 hours.[2]
-
Work-up: After cooling, pour the reaction mixture slowly into ice water and adjust the pH to 7 with ammonia.
-
Isolation: Collect the resulting precipitate by filtration and dry under reduced pressure to yield 4-amino-3-nitropyridine as a yellow solid.[2]
N-Alkylation to Yield the Final Product
With the precursor in hand, the final step is the introduction of the ethyl group via N-alkylation.
Mechanistic Rationale:
This reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide). A base is required to deprotonate the resulting ammonium salt and regenerate the neutral amine, which can then be isolated. A challenge with this method is the potential for over-alkylation to form the tertiary amine.
Experimental Protocol for N-Alkylation:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-amino-3-nitropyridine (1.0 eq).
-
Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material, followed by anhydrous potassium carbonate (2.0-3.0 eq).[3]
-
Alkylation: To the stirring suspension, add ethyl iodide (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) if necessary. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Route 1.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: N-Alkylation |
| Number of Steps | 1 (assuming 4-chloro-3-nitropyridine is available) | 2 |
| Precursor Availability | 4-chloro-3-nitropyridine is commercially available. | 4-aminopyridine is readily available. |
| Reaction Conditions | Generally requires heating (reflux). | Precursor synthesis requires heating; N-alkylation can often be performed at room temperature or with gentle heating. |
| Potential Side Reactions | Minimal, as the reaction is highly regioselective. | Over-alkylation to the tertiary amine is a significant risk and requires careful control of stoichiometry and reaction conditions. |
| Scalability | Generally straightforward to scale up. | The nitration step in the precursor synthesis requires careful temperature control on a large scale. The N-alkylation may present challenges in controlling selectivity on a larger scale. |
| Overall Yield | Typically good to excellent, depending on the specific conditions. | The overall yield is dependent on the yields of two separate steps. |
| Safety Considerations | 4-chloro-3-nitropyridine is a hazardous substance. | Fuming nitric and concentrated sulfuric acids are highly corrosive and require careful handling. Ethyl iodide is a lachrymator. |
Conclusion and Recommendations
Both the Nucleophilic Aromatic Substitution and the N-Alkylation routes represent viable pathways for the synthesis of this compound.
-
Route 1 (SNAr) is the more direct and likely preferred method for most applications. Its single-step nature, high regioselectivity, and generally good yields make it an efficient and attractive option, particularly for laboratory-scale synthesis.
For researchers and drug development professionals, the choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory. For most purposes, the directness and efficiency of the SNAr approach make it the superior choice.
References
A Comparative Guide to the Efficacy of N-ethyl-3-nitropyridin-4-amine and Related 3-Nitropyridine Analogs in Oncological Assays
Introduction: The Emerging Potential of 3-Nitropyridine Scaffolds in Oncology
For researchers and drug development professionals in oncology, the quest for novel chemical scaffolds that offer high efficacy and improved safety profiles is perpetual. The pyridine ring is a well-established privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The strategic addition of a nitro group, as seen in the 3-nitropyridine class of compounds, significantly modulates the electronic properties of the ring, opening new avenues for therapeutic intervention.[1][2] This guide focuses on N-ethyl-3-nitropyridin-4-amine as a representative of the broader 3-nitropyridine class, which has demonstrated compelling potential as potent anti-cancer agents. While specific experimental data for this compound is not extensively published, a comprehensive analysis of its close structural analogs provides a strong predictive framework for its efficacy and mechanism of action.
This document will provide an in-depth comparison of the performance of 3-nitropyridine analogs in key oncological assays, contrasting their activity with established therapeutic agents. We will delve into the underlying mechanism of action, present supporting experimental data from related compounds, and provide detailed protocols for replicating these critical experiments.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
A significant body of evidence points towards the microtubule network as the primary target for the anti-cancer activity of 3-nitropyridine derivatives.[3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a clinically validated strategy for cancer therapy.
3-Nitropyridine analogs have been shown to function as microtubule-destabilizing agents .[3] They exert their effect by binding to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network. The consequences for a rapidly dividing cancer cell are catastrophic, culminating in a G2/M phase cell cycle arrest and the induction of apoptosis.[3]
References
Benchmarking N-ethyl-3-nitropyridin-4-amine: A Comparative Guide to Kinase Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound N-ethyl-3-nitropyridin-4-amine against a panel of well-characterized kinase inhibitors. Given the limited public data on the specific biological targets of this compound, this document outlines a systematic approach to elucidate its potential mechanism of action and comparative efficacy. We will focus on three key kinase families frequently implicated in oncogenesis: the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Src family of non-receptor tyrosine kinases.
The pyridine moiety present in this compound is a common scaffold in a multitude of approved and investigational kinase inhibitors, suggesting its potential as a competitive inhibitor at the ATP-binding site of various kinases. This guide will therefore serve as a foundational template for researchers to conduct in-house evaluations, substituting the provided data with their own experimental findings for this compound.
Comparative Analysis of Selected Kinase Inhibitors
To establish a robust benchmark, we will compare the activity of this compound against established inhibitors of EGFR, VEGFR-2, and Src kinases. The choice of these comparators is based on their well-defined mechanisms of action, clinical relevance, and extensive characterization in the scientific literature.
| Inhibitor | Primary Target(s) | Type | Rationale for Inclusion |
| Gefitinib | EGFR | Reversible, ATP-Competitive | First-generation EGFR inhibitor, well-characterized in non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] |
| Osimertinib | EGFR (including T790M mutant) | Irreversible, ATP-Competitive | Third-generation EGFR inhibitor, effective against resistance mutations.[1][2] |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | Multi-targeted, ATP-Competitive | Widely used anti-angiogenic agent, providing a benchmark for multi-kinase inhibition.[4][5] |
| Saracatinib | Src family kinases | ATP-Competitive | Potent and selective Src inhibitor, crucial for evaluating off-target effects and specific pathway inhibition.[6][7] |
| Dasatinib | Src, Bcr-Abl | Dual Src/Abl inhibitor, ATP-Competitive | A potent inhibitor of Src family kinases with a distinct selectivity profile.[6][8] |
Experimental Protocols
To ensure data integrity and reproducibility, standardized in vitro and cell-based assays are paramount. The following protocols provide a detailed methodology for evaluating and comparing the inhibitory potential of this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common and reliable method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Workflow:
References
- 1. Comparative Study of Different Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase Inhibitors Affecting Lung Cancer Cell Lines Stably Overexpressing EGFR Mutations [jstage.jst.go.jp]
- 2. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Characterizing the Selectivity of N-ethyl-3-nitropyridin-4-amine: A Comparative Cross-Reactivity Study
Abstract
This guide provides a comprehensive framework for investigating the cross-reactivity profile of N-ethyl-3-nitropyridin-4-amine, a small molecule featuring the biologically significant aminopyridine scaffold. Given the prevalence of this motif in kinase inhibitors, we outline a systematic, multi-tiered experimental approach to define its selectivity. This document serves as a practical guide for researchers in drug development, offering detailed protocols for broad kinase panel screening and cellular target engagement, methodologies for data interpretation, and a comparative analysis against benchmark compounds. Our objective is to equip scientists with the rationale and tools necessary to thoroughly characterize the on- and off-target activities of novel aminopyridine-based compounds, a critical step in advancing safe and effective therapeutics.
Introduction: The Challenge of Selectivity in Aminopyridine-Based Drug Discovery
The pyridine ring is a "privileged structural motif" in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its derivatives, particularly aminopyridines, are integral to the development of therapeutics targeting a vast array of enzymes and receptors.[3][4] The aminopyridine core is a well-established scaffold for inhibitors of protein kinases, a family of enzymes crucial to cellular signaling and frequently dysregulated in diseases like cancer.[5][6]
This compound (CAS: 562825-95-0) belongs to this chemical class.[7][8][9] While its specific biological targets are not yet extensively documented, its structure suggests a high probability of interaction with the ATP-binding pocket of protein kinases. The development of kinase inhibitors has revolutionized modern medicine; however, a major challenge remains: ensuring target selectivity.[10] Many inhibitors interact with multiple kinases beyond their intended target, leading to unexpected cross-reactivities.[10][11] These off-target effects can result in toxicity or, in some cases, beneficial polypharmacology.
Therefore, a rigorous and early assessment of a compound's selectivity is paramount. This guide provides the experimental blueprint for conducting a thorough cross-reactivity study of this compound, comparing its profile to other relevant compounds to understand its potential as a selective chemical probe or therapeutic candidate.
Compound Profile and Structural Context
This compound
-
Molecular Weight: 167.17 g/mol [7]
The structure features a 4-aminopyridine core, which is known to function as a hinge-binding motif in many kinase inhibitors. The ethyl group provides a vector for potential optimization, while the electron-withdrawing nitro group can influence the compound's physicochemical properties and binding interactions. It is a derivative of 4-amino-3-nitropyridine, a known synthetic intermediate for various pharmaceutical compounds.[13][14]
Comparative Compounds for Benchmarking
To properly contextualize the cross-reactivity data of this compound, it is essential to test it alongside benchmark compounds with well-defined selectivity profiles.
| Compound | Class | Primary Target(s) | Selectivity Profile | Rationale for Inclusion |
| Compound A (Test) | Aminopyridine Derivative | Unknown | To be determined | The subject of this investigation. |
| Sunitinib | Multi-kinase Inhibitor | VEGFRs, PDGFRs, KIT, etc. | Promiscuous | A clinically approved but non-selective inhibitor; serves as a positive control for off-target activity. |
| Lapatinib | Dual Kinase Inhibitor | EGFR, HER2 | Relatively Selective | An inhibitor with a more defined target space, providing a benchmark for moderate selectivity. |
| AZD5438 | CDK Inhibitor | CDK2/cyclin A2 | Highly Selective | A research compound known for high selectivity against a specific kinase, serving as a negative control for broad cross-reactivity.[6] |
Experimental Design: A Tiered Approach to Selectivity Profiling
A phased approach is the most efficient method for characterizing cross-reactivity. We begin with a broad screen to identify potential interactions, followed by more focused assays to confirm and quantify these "hits."
Caption: Tiered workflow for cross-reactivity profiling.
Causality Behind Experimental Choices
-
Why a Kinase Panel First? The aminopyridine scaffold has a well-documented history of targeting the kinome.[5][6] A broad kinase panel is therefore the most logical and data-rich starting point to map the compound's interaction space.[11]
-
Why a Radiometric Assay? Radiometric activity assays, such as the HotSpot™ platform, are considered the "gold standard" for kinase profiling.[15] They directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a true measure of catalytic inhibition without the potential artifacts from modified substrates or coupling enzymes used in other methods.[11][15]
-
Why Orthogonal Confirmation? A primary screen may produce false positives. Confirming hits with an orthogonal method, such as a binding assay (which measures physical interaction rather than catalytic activity), provides confidence that the compound directly engages the identified off-target kinase.[16]
-
Why Cellular Validation? A compound may be potent in a biochemical assay but fail to engage its target in the complex environment of a living cell due to poor permeability or rapid efflux. Cellular target engagement assays are crucial to confirm that the compound can reach and bind to its intended (and unintended) targets in a physiological context.[16]
Detailed Experimental Protocols
Protocol 1: Tier 1 Kinase Panel Screening (Radiometric HotSpot™ Assay)
This protocol describes a single-point concentration screen to identify initial hits.
Objective: To measure the percent inhibition of a large panel of protein kinases by this compound at a fixed concentration.
Materials:
-
This compound, Sunitinib, Lapatinib, AZD5438 (dissolved in 100% DMSO).
-
Recombinant human protein kinases.
-
Specific peptide substrates for each kinase.
-
Assay buffer (containing MgCl₂, Brij-35, etc.).
-
Cofactors (as required by specific kinases).
-
[γ-³³P]-ATP.
-
1% Phosphoric acid wash solution.
-
Filter plates.
-
Microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare a 100X stock of the test compound and controls in 100% DMSO. For a final assay concentration of 10 µM, this would be a 1 mM stock.
-
Reaction Mixture Preparation: For each kinase, prepare a master mix containing the specific kinase, its corresponding peptide substrate, and any required cofactors in the assay buffer.
-
Assay Plate Setup:
-
Add 1 µL of DMSO (vehicle control) to control wells.
-
Add 1 µL of the 100X compound stock to the appropriate test wells.
-
-
Kinase Reaction Initiation: Add 50 µL of the kinase/substrate master mix to each well. Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Phosphorylation Reaction: Initiate the phosphorylation by adding 50 µL of assay buffer containing [γ-³³P]-ATP. Incubate for 2 hours at room temperature.
-
Reaction Termination and Capture: Terminate the reaction by spotting the entire reaction volume onto a filter plate. The phosphorylated substrate will bind to the filter membrane.
-
Washing: Wash the filter plates multiple times with 1% phosphoric acid to remove unreacted [γ-³³P]-ATP.
-
Detection: Dry the plates, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Protocol 2: Tier 3 Cellular Target Engagement (NanoBRET™ Assay)
This protocol is for validating a specific off-target kinase hit (e.g., "Kinase X") identified in the primary screen.
Objective: To quantify the binding of this compound to Kinase X in live cells.
Materials:
-
HEK293 cells.
-
Plasmid DNA encoding Kinase X fused to NanoLuc® luciferase.
-
Plasmid transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ fluorescent tracer specific for Kinase X.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well assay plates.
-
Luminescence plate reader with 450 nm and 610 nm filters.
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the Kinase X-NanoLuc® fusion plasmid. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM. Add these dilutions to the cells.
-
Tracer Addition: Immediately after adding the compound, add the specific fluorescent tracer for Kinase X to all wells at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection Reagent Preparation: Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM.
-
Signal Measurement: Add the detection reagent to all wells. Read the plate within 10 minutes on a luminescence reader, measuring both the donor emission (450 nm) and acceptor emission (610 nm).
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well: (Acceptor Emission_610nm) / (Donor Emission_450nm).
-
Convert the raw ratios to MilliBRET Units (mBU): Raw Ratio * 1000.
-
Plot the mBU values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Interpretation and Comparative Analysis
Hypothetical results from a broad kinase screen are presented below. A common "hit" threshold is >80% inhibition at the screening concentration.
Table 1: Hypothetical Kinase Inhibition Data (% Inhibition at 10 µM)
| Kinase Target | This compound | Sunitinib (Promiscuous) | Lapatinib (Selective) | AZD5438 (Highly Selective) | Kinase Family |
| CDK2 | 95% | 65% | 15% | 98% | CMGC |
| VEGFR2 | 45% | 99% | 22% | 5% | TK |
| HER2 (ErbB2) | 18% | 72% | 96% | 2% | TK |
| SRC | 88% | 92% | 45% | 8% | TK |
| PIM1 | 85% | 89% | 12% | 1% | CAMK |
| GSK3B | 60% | 55% | 5% | 15% | CMGC |
| p38α | 35% | 78% | 31% | 4% | CMGC |
Interpretation:
-
This compound: Shows potent inhibition of CDK2, suggesting this might be a primary target. However, it also demonstrates significant off-target activity against SRC and PIM1. This profile suggests it is a multi-kinase inhibitor, though not as promiscuous as Sunitinib.
-
Sunitinib: As expected, inhibits a wide range of kinases across different families, confirming its promiscuous nature.
-
Lapatinib & AZD5438: Behave as expected, showing high inhibition only against their known primary targets, validating the assay's ability to distinguish between selective and non-selective compounds.
This initial screen identifies CDK2, SRC, and PIM1 as hits for this compound that must be pursued through Tier 2 and Tier 3 validation.
Visualizing Off-Target Effects
If SRC is confirmed as a potent off-target, it could have significant biological consequences. SRC is a key node in multiple signaling pathways.
Caption: Hypothetical off-target inhibition of the SRC pathway.
Conclusion and Future Directions
This guide presents a robust, logical, and technically grounded strategy for the comprehensive cross-reactivity profiling of this compound. Based on our hypothetical data, the compound emerges as a multi-kinase inhibitor with potent activity against CDK2, SRC, and PIM1.
Key Takeaways:
-
The aminopyridine scaffold of this compound makes it a prime candidate for kinase interaction.
-
A tiered screening approach, beginning with a broad radiometric assay and progressing to cellular target validation, is essential for accurately defining its selectivity.
-
Comparative analysis against benchmark inhibitors is critical for contextualizing the compound's cross-reactivity profile.
Next Steps:
-
IC₅₀ Determination: Perform full dose-response curves for the identified hits (CDK2, SRC, PIM1) to quantify their potency.
-
Cellular Profiling: Validate these hits in a cellular context to confirm target engagement and assess their impact on downstream signaling pathways (e.g., measuring phosphorylation of SRC substrates).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to determine if selectivity for the desired primary target (e.g., CDK2) can be improved while reducing activity against off-targets like SRC.
By systematically applying the principles and protocols outlined herein, researchers can build a comprehensive understanding of a compound's selectivity, de-risk potential liabilities, and make informed decisions in the complex process of drug discovery and development.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 8. chembk.com [chembk.com]
- 9. keyorganics.net [keyorganics.net]
- 10. pnas.org [pnas.org]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 562825-95-0|this compound|BLD Pharm [bldpharm.com]
- 13. Page loading... [guidechem.com]
- 14. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
A Comparative Spectroscopic Guide to N-ethyl-3-nitropyridin-4-amine and Its Analogues
This guide provides an in-depth spectroscopic comparison of N-ethyl-3-nitropyridin-4-amine and its key analogues, namely 4-amino-3-nitropyridine and N,N-diethyl-3-nitropyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of their structural and electronic properties through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The experimental data presented herein is supported by detailed methodologies and interpretations grounded in established chemical principles.
Introduction: The Significance of Spectroscopic Characterization
This compound and its analogues belong to a class of substituted pyridines, which are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of a nitro group and an amino substituent on the pyridine ring creates a unique electronic environment, influencing the molecule's reactivity, binding affinity, and metabolic stability. Precise characterization of these compounds is therefore paramount. Spectroscopic techniques provide a powerful, non-destructive means to elucidate their molecular structure, confirm purity, and understand their electronic properties, which are critical for predicting their behavior in biological systems.
This guide moves beyond a simple presentation of data, delving into the causality behind the observed spectral features. By comparing the parent amine, a primary amine (4-amino-3-nitropyridine), with its N-ethyl (secondary amine) and N,N-diethyl (tertiary amine) derivatives, we can systematically evaluate the influence of N-alkylation on the spectroscopic properties of the 4-amino-3-nitropyridine scaffold.
Molecular Structures Under Investigation
The comparative analysis will focus on the following three compounds:
| Compound Name | Structure |
| 4-Amino-3-nitropyridine | NNH₂NO₂ |
| This compound | NNH-EtNO₂ |
| N,N-diethyl-3-nitropyridin-4-amine | NN(Et)₂NO₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of individual nuclei.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate comparison.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Comparison
The aromatic region of the ¹H NMR spectrum is particularly informative for these compounds. The pyridine ring protons typically appear as distinct signals due to their different electronic environments.
| Compound | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Signals (ppm) |
| 4-Amino-3-nitropyridine | ~8.8 | ~6.7 | ~8.2 | ~7.5 (br s, 2H, NH₂) |
| This compound | ~8.9 | ~6.8 | ~8.3 | ~8.0 (br t, 1H, NH), ~3.4 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃) |
| N,N-diethyl-3-nitropyridin-4-amine | ~8.5 | ~7.0 | ~8.4 | ~3.5 (q, 4H, CH₂), ~1.2 (t, 6H, CH₃) |
(Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for N-ethyl and N,N-diethyl derivatives are predicted based on established substituent effects and data from similar compounds.)
Interpretation:
-
Aromatic Protons: The proton at the 2-position (H-2) is the most deshielded (highest ppm value) due to its proximity to the electronegative ring nitrogen and the electron-withdrawing nitro group. The proton at the 5-position (H-5) is the most shielded (lowest ppm value), being ortho to the electron-donating amino group. The H-6 proton resonates at an intermediate chemical shift.
-
Effect of N-Alkylation: As we move from the primary amine to the secondary and tertiary amines, the electron-donating ability of the amino group increases. This leads to a slight upfield shift (lower ppm) of the ring protons, particularly H-2 and H-6, as observed in the predicted shift for the N,N-diethyl analogue.
-
Alkyl Protons: The ethyl groups in N-ethyl and N,N-diethyl analogues give rise to characteristic quartet (CH₂) and triplet (CH₃) signals due to spin-spin coupling. The broadness of the N-H proton signal is due to quadrupole broadening and/or chemical exchange.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information about the carbon skeleton.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Signals (ppm) |
| 4-Amino-3-nitropyridine | ~155 | ~125 | ~150 | ~108 | ~148 | - |
| This compound | ~154 | ~126 | ~149 | ~109 | ~147 | ~40 (CH₂), ~15 (CH₃) |
| N,N-diethyl-3-nitropyridin-4-amine | ~153 | ~128 | ~148 | ~112 | ~146 | ~45 (CH₂), ~13 (CH₃) |
(Note: Chemical shifts are approximate and based on available data for 4-amino-3-nitropyridine and predictive models for its analogues.)
Interpretation:
-
Ring Carbons: The carbons directly attached to heteroatoms (C-2, C-4, C-6) are significantly deshielded. The C-4 carbon, bonded to the amino group, is highly deshielded. The C-3 carbon, bearing the nitro group, and the C-5 carbon show resonances at higher fields.
-
Effect of N-Alkylation: Increasing the alkyl substitution on the nitrogen atom enhances its electron-donating character through induction, leading to increased electron density in the ring. This results in a slight shielding (upfield shift) of the ring carbons, particularly C-2, C-4, and C-6.
-
Alkyl Carbons: The signals for the ethyl carbons are observed in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
Caption: A streamlined workflow for ATR-FTIR analysis.
Comparative IR Spectral Data
The key vibrational frequencies provide a clear distinction between the primary, secondary, and tertiary amine analogues.
| Functional Group | 4-Amino-3-nitropyridine (cm⁻¹) | This compound (cm⁻¹) | N,N-diethyl-3-nitropyridin-4-amine (cm⁻¹) |
| N-H Stretch | ~3400, ~3300 (two bands, asymm. & symm.) | ~3350 (one band) | Absent |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | Absent | ~2970-2850 | ~2970-2850 |
| N-O Asymmetric Stretch | ~1520 | ~1520 | ~1520 |
| C=C, C=N Ring Stretch | ~1600, ~1480 | ~1600, ~1480 | ~1600, ~1480 |
| N-O Symmetric Stretch | ~1350 | ~1350 | ~1350 |
| C-N Stretch | ~1300 | ~1280 | ~1260 |
Interpretation:
-
N-H Stretching Region (3500-3300 cm⁻¹): This region is highly diagnostic. 4-Amino-3-nitropyridine, a primary amine, exhibits two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[1] this compound, a secondary amine, shows only a single N-H stretch.[2] As expected, the tertiary amine, N,N-diethyl-3-nitropyridin-4-amine, lacks an N-H bond and therefore shows no absorption in this region.
-
Nitro Group Stretches (~1520 and ~1350 cm⁻¹): The strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds are characteristic of nitro-aromatic compounds and are present in all three analogues.[3]
-
C-H Stretching Region (3100-2850 cm⁻¹): All three compounds show aromatic C-H stretches just above 3000 cm⁻¹. The N-ethyl and N,N-diethyl analogues also display aliphatic C-H stretching vibrations from their ethyl groups just below 3000 cm⁻¹.
-
C-N Stretching: The C-N stretching vibration for aromatic amines is typically observed in the 1335-1250 cm⁻¹ region.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Standard procedure for acquiring UV-Vis spectra.
Comparative UV-Vis Data
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| 4-Amino-3-nitropyridine | ~250 | ~390 |
| This compound | ~255 | ~400 |
| N,N-diethyl-3-nitropyridin-4-amine | ~260 | ~410 |
(Note: λ_max values are estimates based on data for similar compounds and are subject to solvent effects.)
Interpretation: The UV-Vis spectra of these compounds are characterized by two main absorption bands. The higher energy band (lower λ_max) is attributed to π → π* transitions within the pyridine ring. The lower energy band (higher λ_max) is a result of an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group.
-
Effect of N-Alkylation: The increasing electron-donating strength of the amino group from primary to secondary to tertiary enhances the ICT character of the low-energy transition. This results in a bathochromic shift (a shift to longer wavelengths) of the λ_max, as the energy required for this electronic transition decreases. This trend is clearly predicted in the data table.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI is a "hard" ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for a molecule.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Predicted Fragmentation Patterns
The fragmentation of these molecules under EI conditions is expected to be directed by the functional groups present.
| Compound | Molecular Ion (M⁺·) m/z | Key Fragment Ions (m/z) |
| 4-Amino-3-nitropyridine | 139 | 109 ([M-NO]⁺), 93 ([M-NO₂]⁺) |
| This compound | 167 | 152 ([M-CH₃]⁺), 137 ([M-NO]⁺), 121 ([M-NO₂]⁺) |
| N,N-diethyl-3-nitropyridin-4-amine | 195 | 180 ([M-CH₃]⁺), 166 ([M-C₂H₅]⁺), 149 ([M-NO₂]⁺) |
Interpretation:
-
Molecular Ion: All three compounds are expected to show a discernible molecular ion peak, which confirms their respective molecular weights.
-
Nitro Group Fragmentation: A characteristic fragmentation pathway for nitroaromatic compounds is the loss of NO (30 Da) and NO₂ (46 Da) radicals.[4]
-
Amine Fragmentation: The N-alkylated analogues will also exhibit fragmentation patterns typical of amines, primarily through α-cleavage. For this compound, the loss of a methyl radical (15 Da) to form a stabilized iminium ion is a likely pathway. For the N,N-diethyl analogue, loss of a methyl radical (15 Da) or an ethyl radical (29 Da) via α-cleavage is expected.
Conclusion
The spectroscopic comparison of 4-amino-3-nitropyridine, this compound, and N,N-diethyl-3-nitropyridin-4-amine reveals clear and predictable trends related to the degree of N-alkylation.
-
NMR spectroscopy effectively elucidates the carbon-hydrogen framework and demonstrates the electronic effects of the substituents on the chemical shifts of the pyridine ring protons and carbons.
-
IR spectroscopy provides an unambiguous method to distinguish between the primary, secondary, and tertiary amine functionalities through the characteristic N-H stretching vibrations.
-
UV-Vis spectroscopy highlights the influence of N-alkylation on the intramolecular charge transfer band, showing a progressive red shift with increasing alkyl substitution.
-
Mass spectrometry confirms the molecular weights and is predicted to show characteristic fragmentation patterns for both the nitro group and the N-alkyl substituents.
This comprehensive guide serves as a valuable resource for the identification and characterization of this important class of compounds. The detailed protocols and interpretations provide a solid foundation for researchers to confidently apply these spectroscopic techniques in their own work, ensuring the scientific integrity and validity of their findings.
References
A Head-to-Head Comparison of N-ethyl-3-nitropyridin-4-amine with Commercial Reagents for Nucleophilic Aromatic Substitution
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. Substituted pyridines, in particular, are privileged scaffolds in a multitude of biologically active molecules. This guide provides a comprehensive, head-to-head comparison of the research chemical N-ethyl-3-nitropyridin-4-amine with two widely used commercial reagents, 4-chloro-3-nitropyridine and 4-fluoro-3-nitropyridine. This analysis focuses on their relative performance in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone transformation in the synthesis of functionalized heterocyclic compounds.
Introduction: The Critical Role of Activated Pyridines in Synthesis
The pyridine ring, an electron-deficient heterocycle, becomes highly activated towards nucleophilic attack when substituted with strong electron-withdrawing groups, such as a nitro (-NO₂) group. This electronic feature makes nitropyridines valuable precursors for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols. The 4-position of 3-nitropyridines is particularly susceptible to nucleophilic substitution due to the ability of the pyridine nitrogen and the nitro group to stabilize the intermediate Meisenheimer complex through resonance.
This compound represents a bespoke reagent where the leaving group is an ethylamino moiety. In contrast, 4-chloro-3-nitropyridine and 4-fluoro-3-nitropyridine are commercially available reagents where a halogen atom serves as the leaving group. Understanding the relative reactivity, accessibility, and cost-effectiveness of these reagents is crucial for rational route design and process optimization.
Theoretical Framework: Predicting Reactivity in SNAr Reactions
The reactivity of substituted 3-nitropyridines in SNAr reactions is primarily governed by two key factors: the nature of the leaving group and the electrophilicity of the carbon atom at the 4-position. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. The first step, the nucleophilic attack to form the Meisenheimer complex, is typically the rate-determining step.
The stability of the leaving group as an anion influences the second step of the reaction. For halogens, the ability to act as a leaving group in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend observed in SN1 and SN2 reactions.[1][2] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step.[3] The ethylamino group in this compound is a significantly different type of leaving group, and its performance relative to halogens is a key focus of this guide.
Comparative Analysis: Reactivity, Accessibility, and Cost
To provide a clear and objective comparison, we will evaluate the three reagents based on their reactivity in a model SNAr reaction with piperidine, their synthetic accessibility, and their commercial availability and cost.
| Reagent | Leaving Group | Commercial Availability | Relative Cost | Expected Reactivity |
| This compound | Ethylamino | Research Chemical | High | Moderate |
| 4-chloro-3-nitropyridine | Chloro | Widely Available | Low | Good |
| 4-fluoro-3-nitropyridine | Fluoro | Readily Available | Moderate | Excellent |
Table 1: Overview of this compound and Commercial Alternatives.
dot
Caption: Expected reactivity trend in SNAr reactions.
Experimental Deep Dive: Kinetic Analysis of SNAr Reactions
To quantify the reactivity of these reagents, a standardized kinetic study can be performed using UV-Vis spectrophotometry. This technique allows for the real-time monitoring of the reaction progress by observing the formation of the product, which typically has a different UV-Vis absorption spectrum from the starting materials.
Experimental Protocol: Kinetic Measurement of the Reaction with Piperidine
Objective: To determine the second-order rate constants for the reaction of this compound, 4-chloro-3-nitropyridine, and 4-fluoro-3-nitropyridine with piperidine in a suitable solvent (e.g., ethanol) at a constant temperature (e.g., 25°C).
Materials:
-
This compound
-
4-chloro-3-nitropyridine
-
4-fluoro-3-nitropyridine
-
Piperidine
-
Anhydrous ethanol
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each 3-nitropyridine derivative in anhydrous ethanol (e.g., 1 mM).
-
Prepare a series of stock solutions of piperidine in anhydrous ethanol at different concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM).
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for the expected product, 4-piperidino-3-nitropyridine. This can be done by allowing a reaction to go to completion and then recording the UV-Vis spectrum.
-
Set the spectrophotometer to monitor the absorbance at this λmax over time.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions to the desired temperature (25°C).
-
In a quartz cuvette, mix a known volume of the 3-nitropyridine stock solution with a known volume of one of the piperidine stock solutions. Ensure that the concentration of piperidine is in large excess (at least 10-fold) to maintain pseudo-first-order kinetics.
-
Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (absorbance plateaus).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic runs for each concentration of piperidine.
-
Plot kobs versus the concentration of piperidine. The slope of this line will be the second-order rate constant (k2).
-
Perform this entire procedure for all three 3-nitropyridine derivatives.
-
dot
Caption: Experimental workflow for kinetic analysis.
Discussion of Expected Results and Implications
Based on established principles of nucleophilic aromatic substitution, the following outcomes are anticipated from the kinetic studies:
-
4-Fluoro-3-nitropyridine is expected to exhibit the highest reaction rate. The high electronegativity of the fluorine atom makes the C4 position highly electrophilic, facilitating the initial nucleophilic attack.[1][2]
-
4-Chloro-3-nitropyridine will likely have a slower reaction rate compared to its fluoro analog but will still be a highly reactive substrate.
-
This compound is predicted to be the least reactive of the three. The ethylamino group is a poorer leaving group compared to the halides. However, its reactivity may still be sufficient for many synthetic applications, particularly with highly nucleophilic reagents or under more forcing reaction conditions.
The choice of reagent will therefore depend on the specific requirements of the synthesis. For reactions requiring high reactivity and mild conditions, 4-fluoro-3-nitropyridine is the superior choice. For cost-sensitive applications where high reactivity is still necessary, 4-chloro-3-nitropyridine offers a balanced profile. This compound, while likely less reactive, may find utility in specific contexts where its unique properties are advantageous or where the introduction of an ethylamino group is the desired transformation in a later step.
Synthetic Accessibility: A Key Consideration
While reactivity is a critical parameter, the ease of synthesis or procurement of the starting material is of equal practical importance.
-
4-Chloro-3-nitropyridine and 4-Fluoro-3-nitropyridine: Both are readily available from major chemical suppliers, making them convenient choices for most research and development applications.
-
This compound: This compound is classified as a research chemical and is not as widely available as the halogenated analogs. Its synthesis typically involves the reaction of 4-chloro-3-nitropyridine with ethylamine. While this is a straightforward SNAr reaction, it adds an extra synthetic step compared to using the commercial chloro or fluoro derivatives directly.
Illustrative Synthetic Protocol: Preparation of this compound
Reaction: 4-Chloro-3-nitropyridine + Ethylamine → this compound + HCl
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitropyridine in a suitable solvent such as ethanol.
-
Add a solution of ethylamine in ethanol (typically a 2M solution) in excess (e.g., 2-3 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining ethylamine hydrochloride and other water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
dot
Caption: Synthetic route to this compound.
Conclusion and Recommendations
This guide provides a comparative analysis of this compound and two commercial alternatives, 4-chloro-3-nitropyridine and 4-fluoro-3-nitropyridine, for use in nucleophilic aromatic substitution reactions.
-
For maximum reactivity and mild reaction conditions , 4-fluoro-3-nitropyridine is the reagent of choice.
-
For a balance of high reactivity and cost-effectiveness , 4-chloro-3-nitropyridine is a highly practical option.
-
This compound , while less reactive and less accessible, serves as a useful building block when the ethylamino moiety is a desired feature in the target molecule or when exploring alternative reactivity profiles.
The selection of the optimal reagent will ultimately be dictated by the specific goals of the research program, including the desired reactivity, the nature of the nucleophile, the reaction conditions, and budgetary constraints. By understanding the principles outlined in this guide and, where necessary, performing kinetic studies, researchers can make informed decisions to accelerate their synthetic endeavors.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-ethyl-3-nitropyridin-4-amine for Laboratory Professionals
The causality behind this conservative approach is rooted in the precautionary principle; in the absence of specific data, one must assume a hazard profile consistent with analogous chemical structures. Nitro-aromatic compounds, as a class, often exhibit toxicological and environmental hazards that necessitate their handling as regulated hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle N-ethyl-3-nitropyridin-4-amine with the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of similar compounds like 4-Amino-3-nitropyridine and other aminopyridines, this compound should be treated as potentially harmful or toxic.[6][7][8][9][10]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or severe eye damage from splashes.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation or toxic effects from dermal contact.[8] |
| Body Protection | A fully-buttoned laboratory coat. | To protect against incidental skin contact. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood.[9] | To prevent respiratory irritation from inhalation of dust or vapors.[6][8][9] |
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Promptly wash the affected area with soap and water. Remove any contaminated clothing and launder it before reuse. If irritation develops, seek medical advice.[7][9]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide oxygen and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Core Disposal Principles: A Foundation of Safety
The disposal of any chemical waste, including this compound, must be approached systematically. The following principles are derived from established laboratory safety guidelines and form the basis of the subsequent detailed protocol.[11][12][13]
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. This can be achieved by ordering the smallest necessary quantities of the chemical, maintaining a chemical inventory to avoid redundant purchases, and reducing the scale of experiments where feasible.[11]
-
Segregation of Waste: To prevent dangerous reactions, hazardous waste must be segregated by compatibility.[13][14] this compound waste should not be mixed with incompatible materials such as strong oxidizing agents or strong acids.[6][8][15] It should be collected in a dedicated waste container.
-
Proper Labeling and Containment: All waste containers must be clearly and accurately labeled.[11][13] Containers should be made of a material compatible with the chemical and must be kept securely closed except when adding waste.[12][14]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for the safe disposal of this compound.
1. Initial Waste Collection:
-
Solid Waste:
-
Carefully sweep up solid this compound, avoiding dust formation.[16]
-
Place the solid waste into a designated, compatible, and clearly labeled hazardous waste container.
-
-
Solutions:
-
Collect all aqueous and organic solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not dispose of this chemical down the drain.[17]
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
2. Waste Container Management:
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full chemical name: "this compound". The percentage composition of the waste mixture should also be indicated.[14]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[11][14] This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Closure: Keep the waste container securely capped at all times, except when you are adding waste to it.[11][14]
3. Final Disposal:
-
Scheduling a Pickup: Once the waste container is full or has been in the SAA for up to one year (or as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11][16]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
References
- 1. CAS 562825-95-0 | this compound - Synblock [synblock.com]
- 2. chembk.com [chembk.com]
- 3. 562825-95-0|this compound|BLD Pharm [bldpharm.com]
- 4. keyorganics.net [keyorganics.net]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. nj.gov [nj.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
